Propane
Description
Historical Trajectory of Propane (B168953) Discovery and Early Chemical Characterization
The history of this compound's identification and characterization is intertwined with the development of organic chemistry and the burgeoning petroleum industry in the 19th and early 20th centuries.
Early Synthesis and Isolation Research
The initial synthesis of this compound is attributed to the French chemist Marcellin Berthelot in 1857. wikipedia.orgvedantu.comtankfarm.iomiamieriethis compound.comhopenergy.com Berthelot achieved this by heating propylene (B89431) dibromide (C₃H₆Br₂) with potassium iodide and water as part of his broader investigations into hydrogenation. wikipedia.org Independently, the British chemist Edmund Ronalds identified this compound dissolved in Pennsylvanian light crude oil in 1864. wikipedia.orgtankfarm.iomiamieriethis compound.com Ronalds' discovery was crucial in recognizing this compound as a naturally occurring component of crude oil and natural gas. tankfarm.iomiamieriethis compound.com
Recognition as a Significant Hydrocarbon Component
The recognition of this compound as a commercially significant hydrocarbon component came later, notably through the work of American chemist Walter O. Snelling. In 1910, Snelling highlighted this compound as a volatile component in gasoline. wikipedia.orgmiamieriethis compound.comhopenergy.comcenex.com His research into the volatile elements of gasoline led to the crucial discovery that this compound could be compressed into a liquid and stored in portable containers, paving the way for its commercial utilization. tankfarm.iomiamieriethis compound.com Snelling's work is considered a pivotal moment, marking the "birth of the this compound industry" in the United States. wikipedia.org These lighter hydrocarbons were initially termed "wild" due to their high vapor pressures in unrefined gasoline. wikipedia.org Snelling, along with colleagues Frank P. Peterson, Chester Kerr, and Arthur Kerr, developed methods to liquefy these gases during gasoline refining. wikipedia.org This led to the establishment of the American Gasol Co., the first commercial marketer of this compound. wikipedia.orgtankfarm.io Snelling secured a patent for his method of processing and producing LP gases in 1913, following a separate method developed by Frank Peterson for producing LP gas through compression, patented in 1912. wikipedia.org
Contemporary Significance of this compound in Industrial Chemistry and Energy Research
Today, this compound holds considerable importance in various industrial chemical processes and is increasingly integrated into modern energy systems and conversion strategies.
Role as a Fundamental Feedstock in Petrochemical Processes
This compound serves as a fundamental feedstock in the petrochemical industry, particularly in steam cracking. wikipedia.orglpg-apps.org Steam cracking involves subjecting hydrocarbons like this compound to high temperatures to break their molecular bonds and produce lighter hydrocarbons, which are essential building blocks for various chemicals and materials. lpg-apps.orgafpm.org this compound is a key source for the production of base petrochemicals such as propylene and ethylene (B1197577). wikipedia.orglpg-apps.orgafpm.org this compound dehydrogenation (PDH) is a process that converts this compound into propylene, a crucial component in the manufacture of plastics and other products. lpg-apps.org While naphtha is also a common feedstock for cracking, this compound and butane (B89635) can be cracked to produce propylene and butylenes. afpm.orgicis.com The choice between this compound and naphtha as a feedstock can depend on economic factors and the ability of petrochemical plants to switch between feedstocks. icis.com Petrochemical consumption of LPG, which primarily consists of this compound, accounts for a significant portion of total LPG supplies. lpg-apps.org
Structure
3D Structure
Properties
IUPAC Name |
propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8, CH3CH2CH3, Array | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | propane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36427-14-2 | |
| Record name | Propane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36427-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026386 | |
| Record name | Propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propane appears as a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. For transportation it may be stenched. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak may be either a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA, Colourless gas or liquid with mild, characteristic odour, Colorless, odorless gas. [Note: A foul-smelling odorant is often added when used for fuel purposes. Shipped as a liquefied compressed gas.]; [NIOSH] Vapor density = 1.56 (heavier than air); [HSDB], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: A foul-smelling odorant is often added when used for fuel purposes. Shipped as a liquefied compressed gas.] | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | PROPANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0524.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-43.8 °F at 760 mmHg (USCG, 1999), -42.1 °C at 1 atm, -42 °C, -44 °F | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0524.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-156 °F (gas) (USCG, 1999), -156 °F, -156 °F (Closed cup), -104 °C, NA (Gas) | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0524.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.01 % (NIOSH, 2023), Slightly soluble in acetone; soluble in ethanol; very soluble in ethyl ether, benzene, chloroform, 100 vol water dissolve 6.5 vol at 17.8 °C, 753 mm Hg; 100 vol absolute alcohol dissolve 790 vol at 16.6 °C, 754 mm Hg; 100 vol ether dissolve 926 vol at 16.6 °C, 757 mm Hg; 100 vol chloroform dissolve 1299 vol at 21.6 °C, 757 mm Hg; 100 vol benzene dissolve 1452 vol at 21.5 °C, 757 mm Hg; 100 vol turpentine dissolve 1587 vol at 17.7 °C, 757 mm Hg, In water, 62.4 ppm at 25 °C, 0.0624 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.007, 0.01% | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0524.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.59 at -58 °F (USCG, 1999) - Less dense than water; will float, 0.493 at 25 °C, Relative density (water = 1): 0.5, 0.59 at -58 °F, 1.55(relative gas density) | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0524.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.5 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.56 at 0 °C (Air= 1), Relative vapor density (air = 1): 1.6, 1.55 | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
9823 mmHg (USCG, 1999), VP: 1 Pa at -156.9 °C; 10 Pa at -145.6 °C; 100 Pa at -130.9 °C; 1kPa at -111.4 °C; 10kPa at -83.8 °C; 100 kPa at -42.3 °C, 7150 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 840, 8.4 atm at 70 °F, (70 °F): 8.4 atm | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0524.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless gas [Shipped as a liquefied compressed gas]. | |
CAS No. |
74-98-6 | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propane [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/propane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T75W9911L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TX22B6B8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-305.9 °F (USCG, 1999), -187.6 °C, -189.9 °C, -189.7 °C, -306 °F | |
| Record name | PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/563 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0524.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Advanced Methodologies for Propane Synthesis and Sustainable Production
Conventional Industrial Propane (B168953) Production Routes and Refinements
Conventional industrial production of this compound primarily relies on its recovery from natural gas processing and petroleum refining. These processes yield this compound as part of a mixture of light hydrocarbons.
Natural Gas Processing and Petroleum Refining By-product Stream Optimization
Natural gas processing involves separating various hydrocarbons and impurities from raw natural gas streams. Natural gas liquids (NGLs), which include ethane (B1197151), this compound, butane (B89635), and heavier hydrocarbons, are extracted from the natural gas stream. fastercapital.comcrimsonpublishers.com This extraction process typically involves purification steps to remove contaminants like sulfur compounds (H₂S) and carbon dioxide (CO₂), often using amine and caustic treatments, followed by dehydration. crimsonpublishers.com The different components of the NGL mixture are then separated through a process called fractionation, which utilizes a series of distillation columns. fastercapital.comrsc.org Specifically, de-ethanizers, de-propanizers, and de-butanizers are used to remove ethane, this compound, and butane, respectively, leaving behind pentanes and heavier hydrocarbons. rsc.org
Petroleum refining also produces this compound as a byproduct during the distillation of crude oil. crimsonpublishers.com Crude oil is separated into different fractions based on boiling points in atmospheric distillation columns, and the lighter, more volatile hydrocarbons like this compound are recovered from the top of these columns. rsc.org Further refining techniques, such as catalytic cracking and hydroprocessing, are also crucial for the separation and enhancement of this compound and butane, the main components of liquefied petroleum gas (LPG). crimsonpublishers.com
Optimization in these conventional routes focuses on improving separation efficiency and increasing the yield of valuable products like this compound. This can involve implementing advanced distillation column internals, such as structured packing and high-efficiency trays, to enhance the fractionation process. fastercapital.com Minimizing energy consumption in these energy-intensive processes is also a key aspect of optimization to maximize economic value. fastercapital.com
This compound constitutes a significant portion of global energy consumption and is widely used in residential, commercial, and industrial sectors. rsc.orgmeritusgas.com Approximately 60% of this compound production is recovered from natural gas extraction, while 40% comes from refining crude oil. rsc.org In 2021, global this compound production was estimated at 164.3 million tons, with major producers including the U.S., Saudi Arabia, and Russia. rsc.org
Emerging Green and Sustainable this compound Synthesis Technologies
In the pursuit of more sustainable chemical production, emerging technologies are exploring alternative routes for this compound synthesis, notably the electrochemical conversion of carbon dioxide.
Electrochemical Conversion of Carbon Dioxide to this compound
Electrochemical CO₂ reduction (eCO₂R) offers a promising pathway to convert CO₂, water, and renewable electricity into valuable carbon-containing fuels and chemicals, including hydrocarbons like this compound. nih.gov This process can contribute to a renewable carbon cycle and provides a method for storing renewable energy in chemical bonds. nih.govescholarship.org However, selectively producing multi-carbon products like this compound directly from CO₂ remains challenging due to high reaction barriers and competing reactions that yield C1 and C2 products, as well as hydrogen. researchgate.net
Developing efficient and selective catalytic systems is crucial for the electrochemical reduction of CO₂ to C3+ hydrocarbons, including this compound. While copper-based catalysts have been widely studied for their ability to form multi-carbon compounds, primarily ethylene (B1197577) and ethanol, recent research indicates that other metals, such as nickel, iron, and molybdenum, also show potential for catalyzing C-C coupling reactions to form C3+ molecules like this compound, propanol (B110389), and butanol with notable Faradaic efficiencies. rsc.org
Achieving high selectivity towards C3+ products like this compound is difficult in single electrolyzers. researchgate.net One approach to overcome this is employing hybrid processes that couple electrocatalysis with other catalytic routes. researchgate.net For instance, a two-step tandem electrochemical-thermochemical scheme has been demonstrated, where CO₂ is first electrochemically reduced to ethylene, CO, and H₂, followed by a thermochemical hydroformylation reaction to produce 1-propanol (B7761284) and propanal. researchgate.netresearchgate.net
Specific catalytic systems are being explored for direct this compound production from CO₂. One reported system utilizes 1-ethyl-3-methylimidazolium-functionalized Mo₃P nanoparticles coated with an anion-exchange ionomer. researchgate.net This catalyst has shown the ability to produce this compound from CO₂ with a Faradaic efficiency of 91% and a current density of -395 mA cm⁻² at -0.8 V versus the reversible hydrogen electrode, maintaining stability over 100 hours in an electrolyzer. researchgate.net Another study found that using ionic liquids as electrolytes with metal hydroxides, such as calcium hydroxide (B78521) (Ca(OH)₂), sodium hydroxide (NaOH), and cesium hydroxide (CsOH), can enhance the electrochemical conversion of CO₂ to hydrocarbons, including this compound, even on basic silver electrodes. scitechdaily.com The hydroxides react with CO₂ to form bicarbonates and carbonates, increasing CO₂ availability for electrochemical reactions. scitechdaily.com
Research also explores the use of intermetallic catalysts, such as thin films of Ni₃Al and Ni₃Ga, which have demonstrated the ability to generate C2 and C3 products from CO₂ electroreduction. princeton.edu This suggests a synergistic role for the metals in the intermetallic compound, which is required to achieve C2 and C3 products. princeton.edu
Understanding the mechanistic pathways involved in the electrochemical reduction of CO₂ to this compound is crucial for designing more selective catalysts. The process involves multiple electron and proton transfers and is significantly influenced by the catalyst surface properties. nih.gov Key steps include CO₂ diffusion to active sites, adsorption and activation of CO₂, potential co-activation of reducing agents, sequential or concerted electron and proton transfers to form oxygenated intermediates, and product desorption. nih.gov
For the formation of multi-carbon products like this compound, C-C coupling is a critical step. rsc.orgresearchgate.net While the established mechanism for C2 products on copper catalysts often involves CO₂ reduction to CO followed by CO dimerization, the pathways to C3+ hydrocarbons are more complex and still under investigation. rsc.orgethz.ch Theoretical calculations and experimental studies are employed to elucidate these mechanisms, identify key intermediates, and understand the factors that favor C-C bond formation and chain growth. rsc.orgresearchgate.netethz.ch
Studies using density functional theory (DFT) calculations are providing insights into C-C coupling mechanisms on various catalysts. For instance, on Pd₃Au catalysts, the sequential formation of C2-C1 bonds via asymmetric C-C coupling has been highlighted as a critical pathway for generating C3 products. researchgate.net Mechanistic studies also aim to understand the role of the catalyst's surface characteristics and the local reaction environment in influencing reaction routes and selectivity. rsc.org Identifying kinetic bottlenecks that hinder the production of desired products, such as propylene (B89431) which is often found in limited yields compared to other C3 oxygenates on copper catalysts, is also a focus of mechanistic research. ethz.ch
The design and engineering of electrolyzer systems are essential for scaling up electrochemical CO₂ reduction to a commercially viable level. Flow electrolyzers, particularly those utilizing gas-diffusion electrodes (GDEs), are being developed to achieve high reaction rates and significant selectivity to multi-carbon products. selectco2.euacs.org These systems enable the supply of a higher concentration of gaseous CO₂ close to the catalyst surface, allowing for higher current densities closer to industrial requirements. acs.org
Two main architectures for gas-phase electrolyzers are flow-by and flow-through configurations. qu.edu.qa In flow-by mode, CO₂ gas reaches the GDE but does not fully cross it, while in flow-through mode, CO₂ passes through the GDE. qu.edu.qa Membrane electrode assemblies (MEAs), which are sandwich structures composed of a cathode, anode, and polymer exchange membrane, are a primary functional component of CO₂ electrolyzers and are used in flow systems. ca.govresearchgate.net
Designing efficient CO₂ electrolyzers involves considering factors such as durability, ohmic resistance, and mass transfer quality under reaction conditions. qu.edu.qa The selection and modification of components, including the electrocatalyst substrate, insulating plates, and flow field plates, are critical. researchgate.net While significant progress has been made, challenges remain in achieving high CO₂ conversion per pass and ensuring the long-term durability of gas-fed electrolyzers. selectco2.euqu.edu.qa Companies like Twelve are developing and operating commercial electrolyzer prototypes at technology readiness level 7, demonstrating the potential for industrial-scale CO₂ conversion to valuable chemical building blocks. ca.gov These systems can operate at high current densities and are being integrated into processes that convert CO₂ and water into CO and hydrogen, which can then be used to synthesize hydrocarbons via processes like Fischer-Tropsch synthesis. ca.gov
Mechanistic Studies of Electrocatalytic Pathways
Bio-Catalytic and Microbial Synthesis Pathways for this compound
Bio-catalytic and microbial synthesis pathways represent promising avenues for producing renewable this compound. These methods leverage biological systems, such as engineered bacteria and algae, to convert various substrates into this compound.
Researchers have explored the genetic modification of microorganisms, including Escherichia coli (E. coli) and cyanobacteria, to synthesize this compound. One approach involves altering the natural metabolic pathways within these organisms. For instance, studies have focused on modifying fatty acid synthesis pathways in E. coli to redirect the production towards hydrocarbons, including this compound. cornell.edugreencarcongress.com While initial yields from these early studies were relatively low for commercial viability, ongoing research aims to improve efficiency through metabolic engineering and enzyme optimization. cornell.edugreencarcongress.comresearchgate.net
Another strategy involves modifying existing fermentative pathways, such as those used for butanol production, by incorporating specific enzymes like aldehyde-deformylating oxygenase (ADO). greencarcongress.comresearchgate.netbiomassmagazine.comlabiotech.eu By engineering enzyme variants and optimizing the metabolic network, scientists have demonstrated the potential to channel intermediates towards this compound synthesis. researchgate.netlabiotech.eu
Furthermore, research has investigated the possibility of using photosynthetic organisms like algae to directly produce this compound. The concept involves genetically modifying algae with enzymes that enable them to emit this compound gas, which can then be collected. theengineer.co.uk This approach offers the advantage of not competing with food crops for land and potentially simplifying the production process by directly yielding gaseous fuel. theengineer.co.uk
Recent advancements also include the development of synthetic pathways in E. coli based on engineered valine pathways, which can supply precursors for this compound synthesis. researchgate.net Studies have shown that modifying the active center of enzymes like ADO can enhance their catalytic activity for converting branched-chain substrates, leading to improved this compound productivity. researchgate.net
Renewable this compound Production from Lipids and Waste Biomass
Renewable this compound is predominantly produced today through the hydrotreated vegetable oil (HVO) process, also known as hydroprocessed esters and fatty acids (HEFA). energy.govwhyips.com This method utilizes non-petroleum feedstocks such as natural fats, vegetable oils, and various types of grease. energy.govproulxoilandthis compound.comdeltaliquidenergy.com These feedstocks can include used cooking oil, animal fats, soybean oil, and corn oil, effectively diverting waste materials from landfills. proulxoilandthis compound.comadvancedbiofuelsusa.infowhyips.compropanenewyork.compropanetennessee.com
The HVO process typically produces renewable this compound as a co-product alongside renewable diesel and sustainable aviation fuel. energy.govwhyips.comoilandenergyonline.comlpgasmagazine.com The conversion of triglycerides and fatty acids in these feedstocks involves processes like hydrogenation, hydrogenolysis, and hydrodeoxygenation or decarboxylation to produce alkanes. d-nb.infomdpi.com this compound is obtained as a valuable byproduct during the conversion of the carbon backbone of triglycerides. d-nb.info
Commercial-scale production facilities utilizing the HEFA process are already in operation, contributing to the growing supply of renewable this compound. energy.govdeltaliquidenergy.comlpgasmagazine.com For example, a biorefinery in Geismar, Louisiana, converts waste fats and oils into renewable diesel, renewable this compound, and renewable naphtha. lpgasmagazine.com
Another pathway for renewable this compound production from biomass involves gasification and subsequent synthesis gas (syngas) conversion. This compound.combpnews.comsemanticscholar.org Biomass, including agricultural residues, forest resources, and municipal waste, can be converted into syngas, a mixture primarily composed of hydrogen and carbon monoxide. This compound.combpnews.comsemanticscholar.org This syngas can then be catalytically converted into hydrocarbons, including this compound. This compound.combpnews.com Research is also exploring the microbial conversion of syngas into various products, which could potentially include this compound or intermediates leading to this compound. semanticscholar.orgnih.govmdpi.comd-nb.info
Innovative research is also exploring the conversion of captured carbon dioxide (CO₂) and plastic waste into renewable this compound. advancedbiofuelsusa.infoThis compound.comact-news.comrenewablepropanealliance.org Scientists at the Illinois Institute of Technology have developed an electrolyzer process that converts captured CO₂ into this compound using renewable electricity, potentially resulting in a carbon-negative process. This compound.comrenewablepropanealliance.orgbpnews.com Additionally, processes are being developed to break down plastic waste, such as polyethylene (B3416737) and polypropylene, into this compound, offering a dual benefit of waste reduction and renewable fuel production. advancedbiofuelsusa.infoThis compound.comact-news.com
The carbon intensity of renewable this compound varies depending on the feedstock used in its production. Studies indicate that renewable this compound can have a significantly lower carbon intensity compared to conventional this compound, gasoline, diesel, and even grid electricity. energy.govrayenergy.comproulxoilandthis compound.comoilandenergyonline.com For instance, renewable this compound derived from certain feedstocks can have a carbon intensity as low as 19 gCO2eq/MJ, in contrast to conventional this compound's intensity of 79 gCO2eq/MJ. proulxoilandthis compound.com
The increasing focus on decarbonization and the availability of diverse renewable feedstocks are driving the expansion of renewable this compound production technologies. rayenergy.comadvancedbiofuelsusa.infoThis compound.comdeltaliquidenergy.combpnews.com
Here is a summary of some renewable this compound production pathways and their feedstocks:
| Production Pathway | Primary Feedstocks | Notes |
| Hydrotreated Vegetable Oil (HVO) / Hydroprocessed Esters and Fatty Acids (HEFA) | Natural fats, vegetable oils, used cooking oil, animal fats, grease | Currently the predominant commercial method; often a co-product of renewable diesel/SAF production. energy.govproulxoilandthis compound.comwhyips.comlpgasmagazine.com |
| Bio-catalytic / Microbial Synthesis | Engineered bacteria (E. coli), Algae, Fatty Acids, Butyraldehyde | Research phase; involves modifying metabolic pathways. cornell.edugreencarcongress.comresearchgate.netbiomassmagazine.comlabiotech.eutheengineer.co.ukresearchgate.net |
| Biomass Gasification and Syngas Conversion | Woody biomass, Agricultural residues, Forest resources, Municipal waste | Involves converting biomass to syngas and then to this compound. This compound.combpnews.comsemanticscholar.org |
| CO₂ Electrolysis | Captured Carbon Dioxide (CO₂), Water, Renewable Electricity | Research phase; potential for carbon-negative production. This compound.comrenewablepropanealliance.orgbpnews.com |
| Plastic Waste Conversion | Polyethylene, Polypropylene, Mixed Plastic Waste | Research phase; addresses plastic pollution. advancedbiofuelsusa.infoThis compound.comact-news.com |
Elucidation of Propane Chemical Reactivity and Reaction Mechanisms
Fundamental Chemical Kinetic Studies of Propane (B168953) Combustion
The combustion of this compound is a complex process involving numerous elementary reactions and intermediate species. Detailed chemical kinetic studies are essential for accurately modeling and predicting its behavior under various conditions.
Detailed Chemical Kinetic Reaction Mechanism Development and Validation
The development and validation of detailed chemical kinetic reaction mechanisms for this compound oxidation have been ongoing for decades. These mechanisms aim to accurately represent the chemical processes occurring during combustion across a wide range of temperatures, pressures, and equivalence ratios. Researchers have developed various well-established mechanisms, including ARAMCO 2.0, ARAMCO 3.0, GRI Mech 3.0, POLIMI Mech, San Diego, and USC Mech 2.0, for numerical predictions of this compound combustion behavior. peerj.com
Validation of these mechanisms involves comparing computed results with experimental data obtained from various facilities such as shock tubes, flow reactors, jet-stirred reactors, counterflow diffusion flames, and burner-stabilized flames. osti.gov For instance, a new chemical kinetic mechanism was validated using flow reactor data and shock tube ignition delay measurements at both low (900–1100 K) and high (1350–1800 K) temperatures. osti.gov The mechanism also demonstrated reasonable agreement in calculating laminar burning velocities and reproducing chemical species profiles in flames. osti.gov
Different mechanisms can exhibit varying degrees of accuracy depending on the specific conditions. For example, in studies of autoignition delay times, while most models show similar trends, the GRI Mech 3.0 mechanism predicted slower ignition delay times at temperatures below 1250 K, whereas the POLIMI model predicted relatively faster times above 1250 K, with deviations increasing with pressure. peerj.com Comparative analysis has shown good agreement between experimental predictions of this compound autoignition and results obtained using the ARAMCO 3.0 mechanism. peerj.com
Experimental and Computational Analysis of Ignition and Combustion Dynamics
Experimental and computational analyses are critical for understanding the dynamics of this compound ignition and combustion. Experimental facilities like shock tubes and rapid compression machines are used to measure parameters such as ignition delay times under controlled conditions. peerj.comosti.gov Numerical simulations employing detailed kinetic mechanisms complement these experiments, providing insights into reaction pathways and ignition limits under varying temperature and pressure conditions. peerj.com
Studies have investigated the dynamics of gas ignition and combustion in confined volumes, such as engine cylinders, using experimental and computational methods. researchgate.net Computational fluid dynamics (CFD) simulations, often coupled with detailed chemistry, are used to analyze complex interactions between chemistry and turbulence that govern combustion processes. scispace.com These simulations can provide detailed information on temperature fields, combustion product distribution (e.g., H₂O and CO₂), and velocity fields during combustion evolution. scispace.com
The influence of factors like multi-point ignition on combustion parameters has also been studied through experimental and numerical research, showing that increasing the number of ignition points can reduce fuel combustion time. researchgate.net
Radical Chemistry and Chain Propagation Mechanisms in this compound Oxidation
This compound oxidation proceeds through complex radical chemistry and chain propagation mechanisms. The primary reactions in the initial stages of this compound oxidation involve the abstraction of hydrogen atoms from this compound by radical species such as O₂, OH, and atomic oxygen (O), leading to the formation of alkyl radicals. peerj.com These alkyl radicals can then undergo further reactions, including decomposition to form smaller hydrocarbon radicals and stable products like CO, CO₂, and H₂O, often through reactions with O₂, OH, and O. peerj.com
At lower temperatures, reactions involving HO₂ radicals play a significant role. For instance, H-abstraction by HO₂ from this compound is sensitive in determining ignition delays. peerj.com Additionally, reactions like CH₃ + HO₂ → CH₄ + O₂ can inhibit ignition at lower pressures. peerj.com
Radical chain reactions in hydrocarbon oxidation, including this compound, typically involve three phases: initiation, propagation, and termination. libretexts.orgsavemyexams.com Initiation involves the formation of radicals, often requiring energy input from heat, UV radiation, or catalysts. libretexts.org Propagation steps involve reactions where a radical reacts with a stable molecule to form a new radical, continuing the chain. libretexts.org For example, in the free-radical substitution of this compound with bromine, a bromine radical can abstract a hydrogen from this compound, forming a propyl radical and HBr, and the propyl radical can then react with Br₂ to form bromothis compound and regenerate a bromine radical. savemyexams.comsavemyexams.com Termination occurs when two radicals combine to form a stable molecule, ending the chain. libretexts.org
Autoignition Characteristics and Ignition Delay Time Investigations
Autoignition is a critical aspect of this compound combustion, and ignition delay time (IDT) is a key parameter used to understand the kinetic behavior of the oxidation process. peerj.com IDT has been extensively investigated experimentally using facilities like shock tubes and rapid compression machines across various temperature and pressure ranges. peerj.comosti.govresearchgate.net
Experimental studies have measured IDTs for stoichiometric this compound diluted with nitrogen in shock tubes at pressures from 1 to 10 atm and temperatures between 850 and 1500 K. peerj.com These studies show that IDT generally decreases with increasing pressure. peerj.com Numerical simulations using detailed kinetic mechanisms are often performed alongside experiments to provide comparative insights into autoignition behavior over wider ranges of conditions. peerj.com
Investigations into autoignition characteristics have also explored the effects of equivalence ratio and dilution. Studies have measured autoignition delays in lean this compound-air mixtures at intermediate temperatures and pressures, observing a decrease in activation energy around 1000 K. researchgate.net This highlights that extrapolating ignition delays from high temperatures (>1000 K) can significantly overestimate actual delays at lower temperatures. researchgate.net The autoignition behavior can also be influenced by the ignition regime, with homogeneous or strong autoignition observed under certain conditions and inhomogeneous or mixed autoignition under others. osti.gov Experimental data at strong ignition conditions have shown good agreement with predictions from well-validated detailed reaction mechanisms using zero-dimensional modeling. osti.gov
| Study/Mechanism | Conditions (T, P, φ) | Key Finding regarding IDT Prediction | Citation |
| Shock tube experiments & Numerical simulations (Various mechanisms) | 850-1500 K, 1-10 atm, φ=0.5, 1, 2 | IDT decreases with increasing pressure. GRI Mech 3.0 slower below 1250 K, POLIMI faster above 1250 K. Good agreement with ARAMCO 3.0. | peerj.com |
| Burnett & Wooldridge (Rapid Compression Facility) | 930-1070 K, 8.9-11.3 atm, φ=0.25, 0.5 | Data at strong ignition conditions agree with detailed mechanism; data at mixed autoignition conditions systematically faster than predictions. | osti.gov |
| Shock tube experiments | 1350-1800 K, 0.75-1.57 bar, φ=0.5, 0.75, 1.0, 2.0 | Ignition delay increases with increasing φ in this temperature range. researchgate.net | researchgate.net |
| Micro gas turbine relevant conditions | 803–903 K, 0.4–0.6 MPa, φ=0.2–0.6 | Empirical correlation developed; decrease in activation energy around 1000 K observed. researchgate.net | researchgate.net |
This compound Dehydrogenation to Propylene (B89431): Catalysis and Process Engineering
This compound dehydrogenation (PDH) is a crucial process for producing propylene (C₃H₆), a key building block for the petrochemical industry. This process involves the removal of hydrogen from this compound.
Thermally-Driven Catalytic this compound Dehydrogenation (PDH)
Thermally-driven catalytic PDH is an endothermic reaction that requires elevated temperatures to achieve acceptable this compound conversions. scribd.comosti.gov Commercial PDH processes typically operate at temperatures often exceeding 600°C. bioengineer.org This high-temperature operation is necessary to overcome the thermodynamic limitations of the endothermic dehydrogenation reaction. scribd.comosti.gov
Catalysts play a vital role in facilitating the PDH reaction and achieving high selectivity towards propylene. Platinum (Pt)-based catalysts are widely used in commercial PDH processes, such as the Oleflex technology, often supported on alumina (B75360) (Al₂O₃). mdpi.comrsc.org Chromium oxide (Cr₂O₃) catalysts are also employed, for example, in the Catofin technology. mdpi.comrsc.org
A significant challenge in thermally-driven PDH is catalyst deactivation due to the formation of carbonaceous coke deposits on the catalyst surface. oaepublish.commpg.de High temperatures favor undesired side reactions like this compound cracking and coke formation, leading to reduced selectivity and catalyst lifespan. osti.gov To mitigate coking, hydrogen is often added to the feed in commercial processes. rsc.org Catalyst regeneration is frequently required to remove coke and restore activity. mpg.decore.ac.uk
Research efforts focus on developing more stable and selective catalysts and optimizing process conditions to minimize deactivation. Adding promoters like tin (Sn) to Pt-based catalysts has shown to improve activity and stability by modifying the catalyst surface, enhancing Pt dispersion, and inhibiting byproduct formation. mdpi.com The size and coordination of Pt particles also influence catalytic performance and coke deposition. mdpi.comoaepublish.com
Process engineering aspects of thermally-driven PDH involve reactor design and operation to manage the endothermic nature of the reaction and facilitate catalyst regeneration. Commercial processes utilize different reactor configurations, such as cyclic-multiple fixed-bed reactors (CATOFIN) or vertical moving-bed reactors (OLEFLEX). core.ac.uk Interstage heaters are often used to maintain the reaction temperature. scribd.com Continuous catalyst regeneration systems are employed in some processes to allow for continuous operation. scribd.com
Emerging technologies, such as the use of catalyst/membrane systems, are being explored to overcome equilibrium limitations and improve efficiency. osti.gov These systems can selectively remove hydrogen product, shifting the reaction equilibrium towards propylene formation and potentially allowing operation at lower temperatures or higher pressures, which can reduce coke formation and improve energy efficiency. osti.gov Novel approaches, such as photo-thermo catalytic PDH using copper single-atom catalysts under milder conditions (50-80°C) with water vapor and light, are also being investigated as potential alternatives to traditional high-temperature processes. bioengineer.org
| Commercial PDH Technology | Catalyst Type | Reactor Type/Configuration | Operating Temperature | Operating Pressure | Propylene Selectivity | This compound Conversion | Citation |
| CATOFIN | Chromium-oxide | Cyclic-multiple fixed-bed parallel reactors | > 600 °C | ~ 1 bar | ~ 90% | ~ 50% | core.ac.uk |
| OLEFLEX | Platinum-based (e.g., Pt-Sn/Al₂O₃) | Vertical moving-bed series reactors | > 600 °C | ~ 1 bar | ~ 90% | ~ 40% | rsc.orgcore.ac.uk |
Design and Performance of Noble Metal Catalysts (e.g., Pt-based)
Platinum-based catalysts are widely recognized as highly effective for this compound dehydrogenation (PDH) due to their strong ability to activate C-H bonds. alibaba.comacs.orgacs.org However, monometallic Pt catalysts can suffer from rapid deactivation due to excessive dehydrogenation and the accumulation of carbonaceous deposits (coke). acs.orgacs.org
To enhance the performance and stability of Pt catalysts, the introduction of a secondary metal is a common strategy. acs.orgnih.gov Alloying Pt with elements like Sn or Ga has proven particularly successful in industrial processes. researchgate.net For instance, PtSn/Al₂O₃ catalysts are used in the commercial Oleflex process. researchgate.netresearchgate.net These promoters can modify the electronic and geometric properties of the Pt active sites, improving selectivity and mitigating deactivation. nih.govresearchgate.net The addition of Sn, for example, can neutralize the acidity of the support, electronically interact with Pt, and reduce the ensemble size of Pt, which helps suppress coke formation.
The size and structure of Pt particles also significantly influence catalytic performance. Atomically dispersed Pt catalysts and those with large Pt nanoparticles can exhibit high propylene selectivity. acs.org Atomically dispersed platinum centers, often with a positive charge, can enhance activity, weaken propylene adsorption (facilitating its desorption), and prevent deep dehydrogenation. acs.org The absence of multiple Pt-Pt sites in single-atom catalysts can effectively inhibit undesirable side reactions like C-C cracking. acs.org
Studies have shown that the support material and its crystal plane can also influence the performance of Pt-Sn alloy catalysts. Rod-shaped Al₂O₃ supporting Pt-Sn catalysts can form a stable ordered alloy structure, leading to high this compound conversion and propylene selectivity. xdhg.com.cn
Development of Non-Noble Metal Catalysts (e.g., Cr-based, V-based)
While noble metal catalysts, particularly Pt-based ones, often exhibit higher activity, research is actively pursuing the development of cost-effective and less toxic non-noble metal catalysts for PDH. rsc.orgrsc.org Chromium-based catalysts, such as CrOₓ/Al₂O₃, are another commercially established type of catalyst for PDH, notably used in the Catofin process. researchgate.net
Other non-noble metals, including V, Zn, Mo, Co, Ga, Fe, and Cu, have also demonstrated catalytic activity for PDH. mdpi.com Vanadium-based catalysts, often supported on carriers, have been extensively studied for oxidative dehydrogenation of this compound (ODHP) and are considered promising materials. mdpi.commdpi.com These catalysts typically operate via the Mars-van Krevelen mechanism, involving lattice oxygen for C-H bond activation. mdpi.commdpi.com
Recent research explores the incorporation of non-noble metals into Ni-based catalysts, such as Ni₃M alloys (M = V, Nb, Mo), which can create cooperative sites that enhance catalytic performance and resistance to carbon deposition. acs.org For instance, Ni₃V and Ni₃Nb have shown improved selectivity and resistance to coking compared to pure Ni. acs.org
Support Effects and Promoter Influences on Catalytic Activity and Selectivity
The choice of support material and the incorporation of promoters are critical for optimizing the performance of both noble and non-noble metal catalysts in this compound dehydrogenation. nih.govresearchgate.netiitk.ac.in The support provides a surface for dispersing the active metal sites and can influence their electronic properties and stability through metal-support interactions. acs.orgnih.gov Common support materials include Al₂O₃, SiO₂, TiO₂, CeO₂, carbon materials, mesoporous materials, and zeolites. nih.gov
Promoters, such as Sn, Ga, K, Zn, Ce, La, Ir, Re, and Cs, are added to enhance activity, selectivity, and stability. researchgate.netiitk.ac.inresearchgate.netacs.org Promoters can influence the acidity of the support, modify the electronic state of the active metal, and geometrically alter the metal ensembles, thereby suppressing undesired side reactions like cracking and deep dehydrogenation, and improving resistance to coking and sintering. nih.govresearchgate.netacs.org
For example, the addition of K and Sn can suppress sintering and modify the electronic properties of Pt clusters, leading to more stable and selective sites for PDH. nih.gov The addition of Cs to Pt-Sn-K/Al₂O₃ catalysts has been shown to improve catalytic performance, primarily by modifying the acidic function of the support and the metallic phase. In Zn-based catalysts, Ti doping has been found to accelerate the conversion of intermediate species to propylene and improve propylene desorption, enhancing both activity and selectivity. doi.org
The basicity of the support can also play a crucial role. The presence of weak basic sites, for instance, due to magnesium addition to the support, has been shown to improve selectivity to propylene and reduce coke formation. acs.org
Mitigation Strategies for Catalyst Deactivation (Coking, Sintering)
Catalyst deactivation, primarily through coke formation and metal sintering, is a major challenge in high-temperature this compound dehydrogenation. google.comresearchgate.netmdpi.comnsf.gov Coke deposition covers the active sites, reducing activity and selectivity. mdpi.comnsf.gov Sintering leads to the aggregation of metal particles, decreasing the number of dispersed active sites. mdpi.comnsf.gov
Several strategies are employed to mitigate catalyst deactivation. Introducing a secondary metal as an alloy can optimize active sites and mitigate deactivation. acs.orgnih.gov Modifying the support to enhance metal-support interactions can help stabilize metal particles and prevent sintering. mdpi.com
Regeneration of deactivated catalysts is a critical procedure in industrial PDH processes. This typically involves burning off accumulated coke through oxidation at high temperatures. nih.govmdpi.com However, frequent oxidative regeneration can lead to sintering or structural changes in the catalyst. nih.govmdpi.com
Strategies to suppress coke formation during the reaction include co-feeding hydrogen, which can compete with coke precursors for active sites, decrease propylene adsorption strength, and increase the energy barrier for coke-producing reactions. nsf.gov However, co-feeding hydrogen can limit equilibrium conversion, so the ratio needs optimization. nsf.gov Alternative regeneration methods, such as treatment in pure hydrogen, are also being explored to address deactivation. nsf.gov
The design of the catalyst, including the size and dispersion of active sites and the properties of the support, plays a significant role in the catalyst's resistance to deactivation. Single-atom catalysts, with their isolated active centers, can have advantages in suppressing structure-sensitive side reactions like coking. eurekalert.org
Data Table: Summary of Catalyst Types and Performance Aspects in PDH
| Catalyst Type | Examples | Key Advantages | Key Challenges | Mitigation Strategies |
| Noble Metal Catalysts | Pt-based (e.g., PtSn/Al₂O₃) | High activity for C-H bond activation acs.orgacs.org | Rapid deactivation by coking and sintering acs.orgacs.orgmdpi.com | Alloying with promoters (Sn, Ga), support modification nih.govresearchgate.netmdpi.com |
| Non-Noble Metal Catalysts | Cr-based (e.g., CrOₓ/Al₂O₃), V-based, Ni-based | Lower cost, less toxic rsc.orgrsc.org | Potentially lower activity than noble metals nih.gov | Alloying (e.g., Ni₃V), support and promoter effects acs.orgdoi.org |
Oxidative Dehydrogenation of this compound (ODHP)
Oxidative dehydrogenation of this compound (ODHP) is an alternative route to propylene production that involves the presence of an oxidant, typically oxygen or a soft oxidant like CO₂ or N₂O. rsc.orgresearchgate.netmdpi.comacs.org ODHP is thermodynamically more favorable than non-oxidative PDH, allowing reactions to occur at lower temperatures and potentially reducing coke formation. mdpi.comresearchgate.net However, a major challenge in ODHP is achieving high selectivity for propylene, as the product can be further oxidized to COₓ. rsc.orgmdpi.comresearchgate.net
The reaction mechanism in ODHP can involve lattice oxygen from metal oxide catalysts or gas-phase radical pathways depending on the catalyst and oxidant used. mdpi.commdpi.comfung-group.org For vanadium-based catalysts, the Mars-van Krevelen mechanism is often proposed, where lattice oxygen participates in the C-H bond activation. mdpi.commdpi.com With soft oxidants like CO₂, the mechanism can involve the reverse water-gas shift reaction, which consumes hydrogen and shifts the equilibrium towards propylene. researchgate.net
Catalyst Design and Tuning for Enhanced Propylene Selectivity
Designing and tuning catalysts for ODHP focuses on maximizing propylene selectivity while maintaining high activity. This involves controlling the nature of the active sites, their dispersion, and their interaction with the support and oxidant. researchgate.net Redox-active metal oxides like chromium, vanadate, and iron oxides, as well as nonredox-type main group metal oxides (e.g., gallium), and other transition metal oxides (e.g., molybdenum, palladium, platinum, rhodium, ruthenium) have been investigated as catalysts for ODHP. researchgate.netacs.org Zeolite-based catalysts with adjustable acid-base properties and unique pore structures are also explored. researchgate.netacs.org
The use of soft oxidants like CO₂ and N₂O is a strategy to inhibit overoxidation and improve propylene selectivity compared to using O₂. researchgate.netacs.org Boron-based catalysts have emerged as a promising class of materials for ODHP with O₂, exhibiting high activity and selectivity. rsc.org
Controlling the acidity and basicity of the catalyst and support is also important for selectivity. The presence of weak basic sites can be favorable for alkane activation and reduce the formation of byproducts. researchgate.net
Investigation of Single-Atom Catalysts for Low-Temperature Dehydrogenation
Single-atom catalysts (SACs), where metal atoms are isolated and dispersed on a support, are being investigated for their potential in low-temperature this compound dehydrogenation, including ODHP. eurekalert.orgbioengineer.orgresearchgate.net The isolated nature of the active sites in SACs can offer high atom efficiency and potentially suppress undesirable side reactions that require multiple metal atoms, such as deep dehydrogenation and coking. acs.orgeurekalert.org
Recent research has demonstrated the feasibility of achieving this compound dehydrogenation at significantly lower temperatures (e.g., 50-80 °C) using copper single-atom catalysts supported on TiO₂, facilitated by photo-thermocatalysis in the presence of water vapor. bioengineer.orgresearchgate.net This approach utilizes light and water to drive the reaction, presenting a departure from traditional high-temperature thermal processes. bioengineer.orgresearchgate.net The mechanism involves the photocatalytic splitting of water vapor, with surface-bound hydroxyl radicals participating in the C-H bond activation of this compound. researchgate.net
Single Pd atoms doped on Cu nanoparticles have also been studied computationally as potential SACs for this compound dehydrogenation, showing promising activity for C-H bond activation and reduced side reactions. researchgate.net Ni single-atom catalysts supported on anatase TiO₂ have exhibited superior intrinsic activity, propylene selectivity, and stability compared to Ni nanoparticle catalysts in PDH at higher temperatures. eurekalert.org
These investigations into single-atom catalysts highlight a promising direction for developing highly efficient and selective catalysts for this compound dehydrogenation, potentially enabling lower reaction temperatures and improved stability.
Chemical Looping Oxidative Dehydrogenation Mechanisms
Chemical looping oxidative dehydrogenation (CL-ODH) of this compound is an attractive route for propylene production, offering potential advantages over traditional methods, such as overcoming thermodynamic limitations and reducing energy consumption. researchgate.netnih.gov This process typically involves using a solid oxygen carrier in a cyclic manner, separating the dehydrogenation and oxidation steps. nih.gov
In CL-ODH, this compound reacts with the lattice oxygen provided by a metal oxide oxygen carrier in a dehydrogenation reactor, producing propylene and water. nih.gov The reduced oxygen carrier is then transferred to a separate oxidation reactor where it is regenerated with air, releasing heat. nih.gov This separation helps to prevent the over-oxidation of propylene, a major challenge in conventional oxidative dehydrogenation. researchgate.netgla.ac.uk
Studies on vanadium oxide supported on γ-Al₂O₃ have shown promising results in CL-ODH of this compound. For instance, a 10 wt.% V catalyst achieved propene selectivities up to 40.8% at 15.8% this compound conversion. gla.ac.uk The use of alternative oxidants like N₂O and CO₂ in CL-ODH tests with a 10VAl catalyst resulted in increased propene selectivity (47.6% with N₂O) compared to using O₂. gla.ac.uk Research also suggests that lattice oxygen transfer from materials like ceria can stabilize vanadium species, promoting selective dehydrogenation without significant overoxidation or coking. nih.gov Core-shell redox catalysts combining a dehydrogenation catalyst and a solid oxygen carrier within a single particle have shown high propylene selectivity (93.5%) and yield (43.6%) over numerous cycles. nih.gov
Photo-Thermo Catalytic Dehydrogenation Processes
Photo-thermo catalysis combines the benefits of photocatalysis and thermocatalysis, utilizing both light and heat to drive reactions, potentially under milder conditions than traditional thermal processes. researchgate.netosti.gov This approach has been explored for the dehydrogenation of this compound.
Studies have demonstrated that near-ambient this compound dehydrogenation can be achieved through photo-thermo catalysis in the presence of water vapor using a single-atom copper catalyst supported on TiO₂. researchgate.net This process can occur at temperatures as low as 50-80 °C, significantly lower than typical high-temperature dehydrogenation. researchgate.net The proposed mechanism involves the photocatalytic splitting of water vapor to produce hydrogen, and surface-bound hydroxyl radicals that abstract hydrogen atoms from this compound, forming propylene without excessive over-oxidation. researchgate.net Water is suggested to act as a catalyst in this process. researchgate.net Another study on a Pt/TiO₂-WO₃ catalyst showed that introducing UV/Vis light lowered the reaction temperature required for 70% this compound conversion from 324 °C to 90 °C, and significantly reduced the apparent activation energy. researchgate.netosti.gov Photocatalytic oxidative dehydrogenation of this compound on rutile TiO₂(110) at low temperatures (90 K) has also shown high selectivity (~90%) for propene at moderate this compound conversion (~13%). acs.org The mechanism is proposed to involve a hole-coupled C-H bond cleavage pathway followed by a radical-mediated C-H cleavage. acs.org
This compound Cracking: Thermal and Catalytic Processes
This compound cracking, both thermal and catalytic, is a major industrial process for producing light olefins, primarily ethylene (B1197577) and propylene. engineering.org.cnmdpi.com
Reaction Mechanism Elucidation in Thermal Cracking
Thermal cracking of this compound typically occurs at high temperatures (625-850 °C) in the presence of steam, which helps to reduce hydrocarbon partial pressure and minimize coke formation. mdpi.comscribd.com The mechanism is generally understood to proceed via a free-radical chain pathway. researchgate.netbegellhouse.com
The primary initiation step involves the homolytic cleavage of a C-C or C-H bond in this compound to form free radicals. For this compound, the weakest bond is typically the secondary C-H bond, leading to the formation of an isopropyl radical and a hydrogen atom. Alternatively, C-C bond cleavage can yield methyl and ethyl radicals.
Propagation steps involve these radicals abstracting hydrogen atoms from this compound molecules, creating new propyl radicals (primarily isopropyl due to its higher stability) and stable products like methane (B114726) and ethane (B1197151). Propyl radicals then undergo beta-scission (fragmentation) to produce olefins (ethylene and propylene) and smaller radicals. For example, an isopropyl radical can crack to form propylene and a hydrogen atom, while a propyl radical can crack to form ethylene and a methyl radical.
Termination steps involve the recombination or disproportionation of radicals, forming stable molecules.
Kinetic Modeling and Product Distribution Studies in this compound Cracking
Kinetic modeling is crucial for understanding and optimizing this compound cracking processes. Models based on radical mechanisms can predict the distribution of a wide range of products, including light olefins, methane, ethane, and heavier hydrocarbons. researchgate.netresearchgate.net
Studies have investigated the effects of temperature, residence time, and pressure on product yields in this compound thermal cracking. Increasing temperature generally increases conversion and the yield of lighter olefins like ethylene, while shorter residence times can favor propylene production and reduce methane formation. mdpi.comscribd.com
Interactive Data Table: Simulated Product Yields in this compound Thermal Cracking (Illustrative Data)
| Temperature (°C) | Residence Time (s) | This compound Conversion (%) | Ethylene Yield (%) | Propylene Yield (%) | Methane Yield (%) |
| 750 | 0.5 | 70 | 30 | 25 | 15 |
| 800 | 0.3 | 85 | 40 | 20 | 18 |
| 850 | 0.2 | 95 | 45 | 15 | 20 |
Note: This table presents illustrative data based on general trends observed in this compound cracking studies and is not derived from a specific research finding.
Kinetic models are often validated against experimental data from laboratory flow reactors or industrial cracking furnaces. researchgate.netnih.gov The accuracy of these models depends on the complexity of the reaction mechanism considered and the quality of the kinetic parameters used. researchgate.net
Catalytic Cracking of this compound for Olefin Production
Catalytic cracking of this compound offers an alternative to thermal cracking, potentially allowing for lower reaction temperatures and improved selectivity towards desired olefins. begellhouse.comfrontiersin.orgmdpi.com Solid acid catalysts, particularly zeolites like ZSM-5, are commonly used for this purpose. frontiersin.orgmdpi.comscirp.org
The mechanism of catalytic cracking over solid acids involves carbenium ion intermediates formed by the interaction of this compound with acidic sites on the catalyst surface. This compound can react with a Brønsted acid site to form a propyl carbenium ion. This carbenium ion can then undergo various reactions, including beta-scission to produce olefins and smaller carbenium ions, or hydride transfer reactions.
The acidity of the catalyst plays a crucial role in catalytic cracking. scirp.org The balance of Brønsted and Lewis acidity can influence the reaction pathways and product selectivity. scirp.org Higher acidity may favor the formation of lighter olefins, while lower acidity might lead to more cracking to lighter gases. scirp.org
Modified zeolites, such as those doped with metals like iron or lanthanum, have been investigated to enhance the selectivity and activity of this compound catalytic cracking. frontiersin.orgscirp.org For example, adding iron to ZSM-5 has been shown to increase ethylene selectivity. scirp.org Lanthanum modification of ZSM-5 has been reported to improve catalytic life and conversion in n-hexane cracking, a process with similar principles to this compound cracking. frontiersin.org
Catalytic cracking can achieve high selectivity to a single olefin product, which is often higher than that obtained from thermal cracking alone. engineering.org.cn However, catalyst deactivation due to coke deposition is a significant challenge in catalytic cracking of alkanes. mdpi.com
This compound Reactivity under Extreme Conditions
This compound's reactivity under extreme conditions, such as high temperatures and pressures, is relevant to various fields, including geochemistry and combustion.
Studies using Raman spectroscopy have investigated the chemical transformations of this compound at pressures up to 22 GPa and temperatures up to 3000 K. researchgate.net Under these extreme thermobaric conditions, this compound can react to form various hydrocarbons, both saturated and unsaturated, as well as soot. researchgate.net These findings suggest that this compound could act as a precursor to heavier hydrocarbons under such conditions. researchgate.net
While this compound is generally stable under normal conditions, it is a highly flammable gas. ccohs.ca It can form explosive mixtures with air and react violently with oxidizing agents. ccohs.canj.gov Under fire conditions, containers can explode, and poisonous gases may be produced. nj.gov
High-Pressure and High-Temperature Reaction Pathways
Under high temperatures, typically in the range of 600-1200 °C, this compound undergoes free-radical chain reactions, leading to the formation of lighter gases, primarily ethylene, propylene, and acetylene. Industrial pyrolysis processes aim to keep pressure low to favor these desired products, as increasing pressure can lead to secondary reactions and the formation of tar-like, highly aromatized compounds.
Experimental studies using techniques like diamond-anvil cells combined with vibrational spectroscopy have investigated this compound's behavior at pressures ranging from 3 to 22 GPa and temperatures from 900 to 3000 K. researchgate.net At temperatures below 900 K and within the pressure range of 3 to 22 GPa, this compound remains stable. However, increasing the temperature above 900 K at various pressures leads to the transformation of this compound into a mixture of various hydrocarbon compounds and elemental carbon (soot or graphite). researchgate.netnih.gov Heavier alkanes can be produced from this compound at temperatures between 1000 and 2000 K and pressures from 3 to 22 GPa without the need for catalytic materials.
Studies on auto-ignition delay times of this compound-air mixtures at intermediate temperatures (850 K upwards) and high pressures (5-40 bar) have shown that extrapolation of ignition delays from high temperatures (>1000 K) can significantly overestimate delays at lower temperatures. researchgate.netpsu.edu A decrease in activation energy was observed around 1000 K. researchgate.netpsu.edu At high pressure and low temperature, discrepancies exist between experimental and numerical results, highlighting the importance of considering pressure and temperature variations before ignition. peerj.com
Phase Transitions and Hydrocarbon Transformations under Thermobaric Stress
This compound can exhibit solid-solid phase transitions when exposed to high pressures. Studies at pressures between 5 and 40 GPa have identified three such transitions.
The phase diagram for this compound illustrates its phase behavior with changes in temperature and pressure, showing the boiling point curve between the critical point and the triple point, as well as the saturation pressure. engineeringtoolbox.com At the critical point, there is no change of state upon increasing pressure or adding heat. engineeringtoolbox.com The triple point is the temperature and pressure where the solid, liquid, and gas phases coexist in thermodynamic equilibrium. engineeringtoolbox.com this compound is a gas at standard conditions, but becomes a liquid or solid at low temperatures and/or high pressures. engineeringtoolbox.com
The phase behavior of this compound in mixtures, such as with water or heavy oil, is more complex. In this compound-water systems, low mutual solubility in liquid phases and the formation of ice or hydrates at lower temperatures are observed. jmcampbell.com The phase behavior of heavy oil and this compound mixtures has been mapped, showing both vapor-liquid and liquid-liquid regions at temperatures between 20 and 180 °C and pressures up to 10 MPa. researchgate.net
Under thermobaric conditions corresponding to the Earth's upper mantle (2-5 GPa, 1000-1500 K), hydrocarbons like methane and ethane can react to form a mixture of hydrocarbons including this compound, n-butane, and n-pentane, suggesting thermodynamic stability and equilibrium character of these transformations under such extreme conditions. nih.govdiva-portal.org
Theoretical and Experimental Studies of this compound Heterogeneous Reactions
Heterogeneous reactions involving this compound, particularly with transition metal oxides, are crucial in various catalytic processes, such as oxidative dehydrogenation and ammoxidation.
Gas-Phase Reactions of this compound with Transition Metal Oxide Ions
Gas-phase studies involving transition metal ions and hydrocarbons provide fundamental information on catalytic reaction mechanisms and intrinsic reactivity. researchgate.net Transition metal oxide cations (e.g., MO⁺) are key intermediates in the oxidation of alkanes catalyzed by transition metal ions. researchgate.netacs.org
Studies have investigated the gas-phase reactions of this compound with various transition metal oxide ions, including CrO⁺, FeO⁺, and CoO⁺. researchgate.netacs.orgresearchgate.net These reactions often begin with the activation of a C-H bond in this compound by the oxygen atom of the metal oxide ion. acs.orgresearchgate.net For instance, the reaction of CrO⁺ with this compound can produce propanol (B110389), propene, ethene, and hydrogen. acs.orgresearchgate.net Energetically viable pathways to propanol and propene may require a transition between different spin surfaces (e.g., quartet to sextet). acs.orgresearchgate.net
Theoretical investigations using density functional theory (DFT) have explored the reaction mechanisms of CoO⁺ with this compound, examining both C-H and C-C activation pathways. researchgate.net These studies have identified stable intermediate complexes formed through coordination of the cobalt center to hydrogen atoms of this compound. researchgate.net Spin inversion can play a crucial role in these reactions. researchgate.net
The reaction of FeO⁺ with this compound is also initiated by C-H activation, with initial C-C activation being less likely. researchgate.net
Quantum Chemical Investigation of C-H and C-C Activation Pathways
Quantum chemical calculations, particularly DFT, are powerful tools for investigating the elementary steps of this compound activation over catalysts, including metal oxides. rsc.org These studies can provide insights into electronic structures and reaction pathways that are difficult to obtain experimentally. rsc.org
Theoretical studies of this compound oxidative dehydrogenation (ODH) over vanadia-based catalysts have indicated that the initial C-H bond activation is the rate-determining step, with calculated activation energies consistent with experimental observations. rsc.org Terminal oxygen sites (V⁵⁺=O) are often found to be more active than bridging oxygen sites. rsc.org The coordination environment is important in determining the activity of terminal oxygen. rsc.org Supported vanadia surfaces can lower the activation energy for this compound ODH compared to bulk vanadia due to favorable support interactions. rsc.org
Quantum chemical simulations have also been used to study the activation of this compound's C-H and C-C bonds by gas-phase metal atoms, such as platinum (Pt). mdpi.comnih.gov For the reaction of a gas-phase Pt atom with this compound, the attack of primary C-H bonds is preferred over secondary C-H bonds. mdpi.comnih.gov The major reaction channels lead to dehydrogenation products (PtC₃H₆ + H₂) and deethanization products (PtCH₂ + C₂H₆), while the formation of demethanation products (PtC₂H₄ + CH₄) is negligible. mdpi.comnih.gov The optimal C-C bond cleavages are often assigned to C-H bond activation as the initial step, followed by C-C bond cleavage. mdpi.comnih.gov
Studies on the selective activation of this compound using intermediates generated during water oxidation on single atom alloys have employed DFT calculations to investigate C-H bond cleavage by surface oxygen atoms. acs.org These calculations have identified promising surfaces with low free energy barriers for C-H bond cleavage. acs.org The activation of this compound involves the concomitant formation of an O-H bond and a C-substrate bond. acs.org
Quantum chemical studies on the activation of C-C bonds by transition metal atoms in various hydrocarbons, including this compound, have also been performed to understand the fundamental mechanisms of these transformations. osti.gov
Advanced Separation and Purification Technologies for Propane and Its Derivatives
Challenges in Propylene (B89431)/Propane (B168953) Separation Processes
The separation of propylene and this compound presents a significant challenge due to their very similar molecular sizes, with a minimal difference of only 0.4 Å, and similar boiling points. zju.edu.cnresearchgate.net The conventional method, cryogenic distillation, requires substantial energy input and high operating costs. researchgate.nettandfonline.comzju.edu.cnresearchgate.netmdpi.comaimspress.comaimspress.com The development of alternative, energy-efficient separation technologies is therefore a major focus in chemical engineering. zju.edu.cnresearchgate.net
Membrane-Based Separation Technologies
Membrane separation techniques are considered promising alternatives for propylene/propane separation due to their potential for lower energy consumption and investment costs compared to cryogenic distillation. mdpi.comnih.govaimspress.comresearchgate.net These techniques rely on the differential permeation of molecules through a selective barrier. aimspress.comaimspress.com
Polymer-Based Membranes and Plasticization Effects
Polymeric membranes are widely explored for gas separation due to their ease of processing. researchgate.net However, a significant challenge in using polymer membranes for propylene/propane separation is plasticization. researchgate.netmdpi.com Both propylene and this compound are condensable gases, and at high pressures, they can swell the polymer matrix, leading to a decrease in selectivity and permeability, hindering long-term operation. researchgate.netmdpi.com Researchers are investigating methods to mitigate plasticization, such as controlled annealing procedures during membrane fabrication. mdpi.com
Mixed Matrix Membranes (MMMs) with Inorganic Fillers (e.g., MOFs, ZIF-8)
Mixed Matrix Membranes (MMMs) incorporate inorganic or organic fillers into a polymer matrix to combine the advantages of both materials, aiming for enhanced separation performance. researchgate.netmdpi.comuq.edu.aunih.gov Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8, are promising filler materials due to their tunable pore structures and molecular sieving properties. researchgate.netaimspress.comnih.govbohrium.comscielo.brmdpi.com ZIF-8, in particular, has garnered attention for propylene/propane separation because its effective aperture size (around 4.0-4.2 Å) is suitable for discriminating between the two molecules based on size exclusion. mdpi.comaimspress.comnih.gov
Studies have shown that incorporating ZIF-8 into polymer matrices can improve separation performance. nih.govscielo.brmdpi.com For instance, MMMs with ZIF-8 have demonstrated enhanced propylene permeability and selectivity compared to pure polymer membranes. nih.govbohrium.comscielo.br The performance of MMMs is significantly influenced by the type and content of the filler, as well as the compatibility between the filler and the polymer matrix. researchgate.net
Research findings indicate that MMMs containing ZIF-8 can achieve high separation factors. For example, a study reported a ZIF-8/cPIM-1 membrane with 30 wt% ZIF-8 loading exhibiting a propylene permeability of 1023 Barrer and a propylene/propane selectivity of 13.97 under 2 bars of pressure. bohrium.com Another study on asymmetric MMMs with in situ ZIF-8 formation achieved a separation factor of up to 222.5 ± 1.8. nih.gov
Here is a sample table illustrating the performance of some ZIF-8-based MMMs for propylene/propane separation:
| Membrane Type | Filler Loading (wt%) | Propylene Permeability (Barrer) | Propylene/Propane Selectivity | Pressure (bar) |
| ZIF-8/cPIM-1 bohrium.com | 30 | 1023 | 13.97 | 2 |
| ZIF-8/6FDA-DAM researchgate.net | - | 40 | 82 | - |
| Asymmetric MMM (in situ ZIF-8) nih.gov | - | - | ~222.5 | - |
| KAUST-7/Polyimide mdpi.comnih.gov | 45 | ~95 | ~20 | 8 |
Note: Data are approximate and depend on specific fabrication methods and operating conditions.
Organosilica Membranes for Propylene/Propane Differentiation
Organosilica membranes, derived from organoalkoxysilane precursors, have gained attention for gas separation due to their tunable networks, functional properties, and good hydrothermal stability. mdpi.comnih.govmdpi.com These membranes can offer good molecular sieving properties, which are beneficial for separating molecules with small size differences like propylene and this compound. mdpi.comnih.gov
The separation mechanism in organosilica membranes can involve molecular sieving based on size or shape, and also facilitated transport through interactions like hydrogen bonding between silanol (B1196071) (Si-OH) groups and the π bonds in propylene. mdpi.com The pore subnano-environment of organosilica membranes, controlled by factors such as synthesis temperature, plays a crucial role in their separation performance. mdpi.commdpi.com Higher fabrication temperatures can lead to denser network structures and smaller pore sizes, affecting both permeance and selectivity. mdpi.com
Interfacial Compatibility in Mixed Matrix Membrane Development
A major challenge in developing high-performance MMMs is achieving good interfacial compatibility between the inorganic filler particles and the polymer matrix. researchgate.netresearchgate.netmdpi.comuq.edu.aubohrium.comresearchgate.net Poor compatibility can lead to the formation of voids or non-selective defects at the filler-polymer interface, which can significantly reduce the membrane's separation performance. mdpi.comuq.edu.auresearchgate.net Filler aggregation within the polymer matrix is another issue that can negatively impact performance. mdpi.com
Strategies to improve interfacial compatibility include surface modification of filler particles, priming protocols, thermal annealing, in situ MOF synthesis, and covalent grafting strategies. mdpi.com For example, surface functionalization of MOF nanoparticles has been shown to improve compatibility and reduce defects. mdpi.comnih.gov Interfacial coordination between the polymer and the MOF filler can also enhance compatibility and maximize the inherent separation performance of the filler. bohrium.com Advanced characterization techniques, such as scanning electron microscopy (SEM) and Fourier transform infrared (FTIR) spectroscopy, are used to assess filler dispersion and interfacial interactions. researchgate.netmdpi.comuq.edu.aubohrium.comrsc.org
Adsorption and Absorption Separation Techniques
Adsorption and absorption techniques are also explored for propylene/propane separation. Gas adsorption involves the adherence of gas molecules to the surface of solid adsorbents. mdpi.com Various adsorbent materials have been developed, showing promise for this separation. mdpi.com Molecular sieving is a key mechanism in some adsorbents, where pores selectively allow the passage of one molecule while blocking others based on size. zju.edu.cn
However, challenges in adsorption include the high cost of synthesizing some adsorbents and issues related to regeneration after the adsorption process. mdpi.com Despite these challenges, highly efficient adsorptive separation offers an alternative to energy-intensive distillation. researchgate.net Materials with specific pore structures and affinities can achieve high selectivity for propylene over this compound. researchgate.net
Distillation-Based Energy Optimization Strategies
Distillation, despite its energy intensity, remains a prevalent separation method due to its flexibility and robustness energy.gov. Efforts to reduce its energy footprint in this compound separation focus on integrating energy-saving technologies and optimizing column configurations.
Mechanical Vapor Recompression (MVR) in C3 Splitters
Mechanical Vapor Recompression (MVR) is a heat pump assisted distillation technique frequently employed in C3 splitters for purifying propylene-propane mixtures researchgate.netresearchgate.net. The principle involves compressing the overhead vapor from the distillation column, thereby increasing its temperature and pressure, and then using this compressed vapor as the heat source for the reboiler jst.go.jpscribd.com. This effectively recycles the latent heat of vaporization, significantly reducing or eliminating the need for external steam in the reboiler scribd.com.
Research has demonstrated the potential of MVR to achieve substantial energy savings in depropanizer units within natural gas liquid (NGL) production facilities preprints.org. A study comparing various heat pump and self-heat recuperation technologies for retrofitting a depropanizer column found that MVR offered the most significant energy cost reduction, achieving a remarkable 68.11% improvement compared to a conventional column preprints.org. The effectiveness of MVR is particularly pronounced in separations with low temperature differences between the condenser and reboiler, which is characteristic of this compound-propylene splitting due to their close boiling points urv.cat. Implementing MVR can also potentially lead to reduced column height and reflux ratio urv.cat.
Self-Heat Recuperation (SHR) Integration in Distillation Processes
Self-Heat Recuperation (SHR) technology aims to recover sensible and latent heat within a distillation system to preheat incoming streams, further reducing external energy demands jst.go.jppreprints.org. When integrated with MVR, SHR can utilize the remaining sensible heat after the compressed vapor has been used in the reboiler to preheat the feed and the compressor inlet stream scribd.com.
Simultaneous consideration of MVR and SHR concepts in the synthesis of distillation-based configurations for propylene/propane separation has shown promising results acs.orgscribd.comfigshare.com. One study exploring four different configurations found that the best performing scheme incorporated both MVR and SHR, leading to a 45% reduction in energy consumption and a 20% reduction in separation costs compared to an MVR-only design scribd.com. This highlights the synergistic benefits of combining these energy integration techniques.
SHR technology has been analyzed and demonstrated for energy saving in distillation processes, including through the use of temperature-heat diagrams and pilot-scale tests jst.go.jp. The core idea involves recovering heat by compressing vapor from the top of the column jst.go.jp.
Hybrid Distillation Schemes
Hybrid distillation schemes combine distillation with other separation technologies to overcome the limitations of conventional distillation, particularly for challenging separations like the this compound/propylene split aidic.itenergy.govaidic.it. These schemes aim to leverage the strengths of different methods to improve energy efficiency and reduce capital costs.
One type of hybrid scheme involves integrating membrane separation with distillation aidic.itaidic.it. Membrane processes can offer lower energy requirements for certain separations and have advantageous features such as modular design and easy operation aidic.it. Studies have investigated membrane/distillation hybrid processes, sometimes with heat pump integration, for propylene/propane separation aidic.it. These schemes can potentially reduce energy and cost compared to conventional distillation, with the extent of savings depending on membrane performance characteristics like selectivity and permeability aidic.it. Combining membrane separation to partially separate components before final purification by distillation can reduce the load on the distillation column, leading to lower energy consumption and potentially fewer trays required aidic.itaidic.it.
Another hybrid approach involves integrating adsorption with distillation tandfonline.comresearchgate.net. A novel adsorption-distillation hybrid scheme proposed for this compound/propylene separation suggests separating olefins from alkanes via adsorption first, followed by simple distillation to separate individual components tandfonline.comresearchgate.net. This concept has the potential for significant energy savings (up to ~50%) and capital cost reductions (15-30%) compared to current technology tandfonline.comresearchgate.net. Research on this type of hybrid scheme has explored using adsorbents like zeolite 13X and Si-CHA zeolite, demonstrating the potential for high purity and recovery of propylene with lower energy consumption than conventional distillation researchgate.net.
Hybrid systems are seen as a promising alternative for energy-intensive separations, supplementing distillation with technologies like membranes or adsorption to reduce energy use and debottleneck processes energy.gov.
Chromatographic Separation Methods (e.g., Simulated Moving Bed - SMB)
Chromatographic separation methods, particularly Simulated Moving Bed (SMB) chromatography, have emerged as potential alternatives to energy-intensive distillation for separating components with close physical properties, such as this compound and propylene europa.euacs.orgcore.ac.uk. SMB is a continuous chromatographic process that simulates the counter-current movement of a solid adsorbent and a liquid or gas phase, allowing for efficient separation and high-purity products at high recovery rates europa.euacs.org.
The application of gas-phase SMB technology for light olefin/paraffin separations, including this compound/propylene, has been a subject of research acs.org. Studies have investigated the feasibility of using SMB for this compound/propylene separation, demonstrating the potential to achieve high purity ( > 99.5%) and high recovery ( > 99.0%) of propylene europa.eu. Compared to cryogenic distillation, SMB can potentially operate with significantly lower cooling and heating requirements europa.eu.
Research in SMB for this compound/propylene separation has focused on various aspects, including the design of gas-phase SMB units, the selection and performance of adsorbents like 13X zeolite, and the development of novel cyclic operating schemes acs.orgcore.ac.uk. The kinetic and equilibrium adsorption parameters of this compound and propylene on different adsorbents are crucial for designing efficient SMB processes researchgate.net. Studies have shown that some zeolites, like Si-CHA, can exhibit kinetic selectivity, with propylene diffusing significantly faster than this compound, which is advantageous for SMB separation researchgate.net.
Advanced Spectroscopic and Analytical Methodologies for Propane Research
Vibrational Spectroscopy Applications in Propane (B168953) Analysis
Vibrational spectroscopy, encompassing techniques like Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules, providing insights into their structure, bonding, and environment. These techniques are particularly valuable for analyzing this compound in various states and conditions.
Raman Spectroscopy for High-Pressure/Temperature Behavior
Raman spectroscopy has been extensively utilized to study the behavior of this compound under high-pressure and high-temperature conditions, often employing diamond anvil cells (DACs) nih.govresearchgate.netacs.org. These studies are relevant to understanding the fate of hydrocarbons in extreme geological environments, such as the Earth's upper mantle nih.gov.
Research has shown that this compound can undergo chemical transformations at high temperatures (900-3000 K) and pressures (3-22 GPa), leading to the formation of various saturated and unsaturated hydrocarbons, as well as soot nih.govresearchgate.net. Raman spectroscopy allows for in situ investigation of these reactions by monitoring changes in the vibrational spectra of this compound and its reaction products nih.govresearchgate.net.
Furthermore, Raman spectroscopy studies at ambient temperature and pressures up to 40 GPa have revealed that solid this compound undergoes multiple solid-solid phase transitions acs.org. These transitions are identified by changes in Raman peak splitting and the appearance or disappearance of peaks, which correspond to alterations in the frequencies of vibrational modes as pressure increases acs.org.
| Pressure Range (GPa) | Temperature Range (K) | Observed Phenomena | Spectroscopic Technique | Reference |
| 3-22 | 900-3000 | Chemical transformations (hydrocarbons, soot formation) | Raman Spectroscopy | nih.govresearchgate.net |
| 5-40 | Ambient | Solid-solid phase transitions | Raman Spectroscopy, IR Spectroscopy | acs.org |
These findings highlight the utility of Raman spectroscopy in characterizing the complex phase behavior and reactivity of this compound under extreme thermobaric conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Isotopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is another powerful vibrational technique used in this compound analysis, particularly for isotopic studies researchgate.netnih.govacs.org. FTIR can provide spectral information on this compound isotopomers, which is crucial for understanding their formation mechanisms and temperature histories researchgate.netnih.gov.
High-resolution FTIR spectroscopy has been used to obtain spectral information on this compound isotopomers, such as those with carbon-13 substitution at different positions (e.g., ¹³CH₃-¹²CH₂-¹²CH₃ and ¹²CH₃-¹³CH₂-¹²CH₃) researchgate.netnih.govacs.org. This information is then used to select specific mid-infrared regions with minimal spectral interference for subsequent quantitative analysis using techniques like laser absorption spectroscopy researchgate.netnih.gov.
FTIR spectroscopy can also be applied in open-path configurations (OP-FTIR) for monitoring gases like this compound in the environment mdpi.com. The spectral resolution in OP-FTIR affects the quantitative analysis of gas concentration, and studies have shown that for this compound, which has a broad spectral Full Width at Half Maximum (FWHM), a relatively lower spectral resolution (e.g., 16 cm⁻¹) can be optimal for quantitative analysis using methods like nonlinear least squares (NLLS) mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of compounds by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are valuable for characterizing this compound.
Proton NMR spectroscopy of this compound reveals two distinct groups of protons due to the molecule's symmetry: the methyl protons (CH₃) and the methylene (B1212753) protons (CH₂) docbrown.info. The ¹H NMR spectrum typically shows signals in a ratio of 3:1 (corresponding to the 6 methyl protons and 2 methylene protons) docbrown.info. High-resolution ¹H NMR further reveals splitting patterns due to spin-spin coupling between neighboring protons, providing more detailed structural information docbrown.info.
Carbon-13 NMR spectroscopy of this compound indicates two different chemical environments for the three carbon atoms docbrown.info. This is reflected in the presence of two distinct signals in the ¹³C NMR spectrum, corresponding to the terminal methyl carbons and the central methylene carbon docbrown.info.
Proton NMR for Natural Gas Analysis
Proton NMR spectroscopy has emerged as a valuable technique for the quantitative analysis of natural gas composition, including the determination of this compound concentration researchgate.netresearchgate.netnih.gov. This method offers high accuracy, with reported relative errors typically less than 1% compared to gas chromatography (GC) reference methods researchgate.netnih.gov.
Studies have demonstrated the utility of ¹H NMR for analyzing gas-phase mixtures of methane (B114726) and this compound at various pressures researchgate.netnih.gov. While spectral peaks can be broad at lower pressures, leading to potential overlap, corrections based on assumed peak shapes can improve accuracy researchgate.netnih.gov. The uncertainty in mole fraction determination by ¹H NMR has been shown to decrease with increasing pressure researchgate.netnih.gov.
| Mixture Components | Pressure Range (MPa) | Analytical Technique | Key Finding | Reference |
| Methane, this compound | 0.02-0.5 | ¹H NMR | Uncertainty decreases with increasing pressure. | researchgate.netnih.gov |
Benchtop NMR systems are also being explored for natural gas analysis, offering potential for in-field applications, although they may have lower spectral resolution compared to high-field counterparts researchgate.net.
Laser Absorption Spectroscopy for Trace Detection and Isotopic Profiling
Laser absorption spectroscopy (LAS) techniques utilize the absorption of light by molecules at specific wavelengths to identify and quantify their presence. LAS offers high sensitivity and selectivity, making it suitable for trace detection and isotopic analysis of this compound.
Tunable Diode Laser Absorption Spectroscopy (TDLAS) for Quantitative Detection
Tunable Diode Laser Absorption Spectroscopy (TDLAS) is a widely used LAS technique for the quantitative detection of gases, including this compound city.ac.ukresearchgate.netresearchgate.netcore.ac.uk. TDLAS operates by tuning a diode laser across a specific absorption line of the target molecule and measuring the amount of light absorbed.
TDLAS is particularly valuable for monitoring this compound in applications such as explosion early warning systems in the petrochemical industry city.ac.ukresearchgate.netresearchgate.net. It offers high sensitivity, accuracy, and is intrinsically safe city.ac.ukresearchgate.netresearchgate.net. Studies have demonstrated the detection of this compound using TDLAS in the near-infrared wavelength range (e.g., 1678-1686 nm) researchgate.net.
Research employing Vertical Cavity Surface Enhanced Laser (VCSEL) sources and Principle Component Analysis (PCA) in TDLAS has achieved minimum detectable concentrations for this compound as low as 300 ppm, with relative errors below 5% city.ac.ukresearchgate.netresearchgate.net. This approach helps address challenges associated with quantitative detection at certain wavelengths city.ac.ukresearchgate.net.
TDLAS can also be applied to analyze gas mixtures containing this compound and other hydrocarbons like butane (B89635) researchgate.netcity.ac.uk. Methods involving reference gas cells and partial least squares (PLS) analysis can help overcome spectral overlap issues and enable the quantitative determination of individual components in the mixture researchgate.netcity.ac.uk.
| Technique | Application | Wavelength Range | Detection Limit (this compound) | Relative Error | Reference |
| TDLAS | Quantitative Detection, Explosion Warning | ~1684 nm | ~300 ppm | < 5% | city.ac.ukresearchgate.netresearchgate.net |
Laser absorption spectroscopy, including quantum cascade laser absorption spectroscopy, is also being developed for position-specific isotopic analysis of this compound, enabling the quantification of isotopomers like ¹³C at terminal and central positions with high precision researchgate.netnih.govacs.org.
Quantum Cascade Laser Absorption Spectroscopy for Position-Specific Isotope Analysis
Quantum Cascade Laser Absorption Spectroscopy (QCLAS) has emerged as a powerful technique for the position-specific isotope analysis of this compound. This method allows for the quantification of singly substituted isotopomers, such as ¹³CH₃-¹²CH₂-¹²CH₃ and ¹²CH₃-¹³CH₂-¹²CH₃, providing valuable insights into the formation mechanisms and temperature history of this compound nih.govresearchgate.net. Traditional methods for detecting such carbon isotopic distributions are often complex and require tedious sample preparation nih.govresearchgate.net.
QCLAS offers a direct and nondestructive analytical approach. High-resolution spectra of this compound isotopomers are obtained, typically in the mid-infrared region, to identify suitable spectral windows with minimal interference nih.govresearchgate.net. For this compound, high-resolution spectra around 1384 cm⁻¹ have been measured using mid-IR quantum cascade laser absorption spectroscopy with a Stirling-cooled segmented circular multipass cell (SC-MPC) nih.govresearchgate.net. By acquiring spectra of pure this compound isotopomers at different temperatures (e.g., 300 K and 155 K), these can serve as spectral templates for quantifying samples with varying levels of ¹³C at terminal (t) and central (c) positions nih.govresearchgate.net. Achieving high precision with this method requires a good match in amount fraction and pressure between the sample and the spectral templates nih.govresearchgate.net.
For samples at natural abundance, a precision of 0.33 ‰ for δ¹³Cₜ and 0.73 ‰ for δ¹³C꜀ values has been achieved within 100 seconds of integration time nih.govresearchgate.net. This demonstrates the capability of laser absorption spectroscopy for site-specific, high-precision measurements of isotopically substituted non-methane hydrocarbons nih.govresearchgate.net. Operating measurements at cryogenic temperatures (down to 150 K) can significantly reduce spectral interferences and enhance measurement sensitivity, enabling highly specific measurements even in complex gas mixtures with reduced sample sizes and faster measurement times compared to traditional isotope ratio mass spectrometry empa.ch.
| This compound Isotopomer | Position | Achieved Precision (‰) | Integration Time (s) |
|---|---|---|---|
| ¹³CH₃-¹²CH₂-¹²CH₃ | Terminal (δ¹³Cₜ) | 0.33 | 100 |
| ¹²CH₃-¹³CH₂-¹²CH₃ | Central (δ¹³C꜀) | 0.73 | 100 |
Photoacoustic Spectroscopy (PAS) for High-Sensitivity Detection
Photoacoustic Spectroscopy (PAS) is a highly sensitive technique utilized for the detection of trace gases, including this compound. PAS relies on the photoacoustic effect, where the absorption of modulated light by a gas leads to periodic heating and thus pressure waves (sound), which can be detected by a sensitive microphone ru.nl. Laser-based photoacoustic detectors can monitor trace gas concentrations at atmospheric conditions with significantly better sensitivity per centimeter of absorption path length compared to conventional scientific instrumentation ru.nl. A key advantage of PAS is its ability to perform noninvasive and online monitoring under dynamic conditions ru.nl.
For single gas measurements, PAS systems have demonstrated low detection limits for this compound. One study reported a detection limit of 419 ppb for this compound with a signal-to-noise ratio (SNR) of 1 and an integration time of 20 seconds nih.gov. For simultaneous multi-gas sensing in a mixture, the detection limit for this compound was determined to be as low as 7 ppb with an integration time of 860 seconds nih.gov. The sensitivity of PAS is generally inversely proportional to the volume of the photoacoustic cell, allowing for effective reduction of the absorption cell volume nih.gov. Quartz-enhanced photoacoustic spectroscopy (QEPAS), which uses a piezoelectric quartz tuning fork instead of a traditional microphone, offers extremely high sensitivity for trace gas detection due to the high Q value of the tuning fork optica.org.
| Gas | Detection Limit (Single Gas) | Integration Time (s) | SNR | Detection Limit (Mixture) | Integration Time (s) |
|---|---|---|---|---|---|
| This compound | 419 ppb | 20 | 1 | 7 ppb | 860 |
| Methane | 828 ppb | 20 | 1 | - | - |
| Isobutane | 619 ppb | 20 | 1 | 68 ppb | 460 |
Spectrometric Measurement of Atmospheric this compound
Spectrometric measurements are employed to monitor the presence and concentration of this compound in the atmosphere. Techniques such as ground-based solar absorption spectroscopy using high-resolution Fourier-transform infrared (FTIR) spectrometers, like the Jet Propulsion Laboratory (JPL) MkIV interferometer, are used for this purpose copernicus.orgresearchgate.netcopernicus.orgresearchgate.net. These measurements analyze the absorption features of atmospheric gases in solar spectra to determine their column abundances or volume mixing ratios copernicus.orgcopernicus.orgresearchgate.net.
For atmospheric this compound (C₃H₈), a strong Q-branch absorption feature at 2967 cm⁻¹ is typically used for measurement copernicus.orgresearchgate.netcopernicus.orgresearchgate.net. This allows for the measurement of this compound, particularly in locations where its abundance is elevated due to proximity to sources such as large natural gas fields or megacities copernicus.orgresearchgate.netcopernicus.org. Studies using the MkIV interferometer at locations like Fort Sumner, New Mexico, have shown that atmospheric this compound amounts can be strongly correlated with ethane (B1197151) (C₂H₆) and influenced by air mass back-trajectories from source regions like the Permian Basin oil and natural gas field copernicus.orgresearchgate.netcopernicus.org. Spectral fitting software is used to scale atmospheric gas volume mixing ratio profiles to match calculated spectra to the measured ones copernicus.orgcopernicus.orgresearchgate.net. For C₃H₈, a fitting window around the 2967 cm⁻¹ Q-branch is utilized, with the atmosphere discretized into layers for analysis copernicus.orgcopernicus.orgresearchgate.net. Interfering gases such as H₂O, CH₄, C₂H₆, and HDO are also accounted for in the fitting process copernicus.orgcopernicus.orgresearchgate.net.
Advanced Characterization Techniques for this compound Catalysts
Advanced characterization techniques are essential for understanding the structural and chemical properties of catalysts used in this compound-related reactions, such as this compound dehydrogenation (PDH) and oxidative dehydrogenation (ODH). These techniques provide insights into catalyst morphology, particle size, elemental composition, oxidation states, and interactions between active components and supports, which are crucial for optimizing catalytic performance and stability mdpi.commdpi.comugent.beicm.edu.plcapes.gov.bracs.org.
Electron Microscopy (HR-TEM, EELS)
Electron microscopy techniques, including High-Resolution Transmission Electron Microscopy (HR-TEM) and Scanning Transmission Electron Microscopy (STEM) with Electron Energy Loss Spectroscopy (EELS), are powerful tools for the atomic-scale characterization of this compound catalysts acs.orgiphy.ac.cnresearchgate.net. HR-TEM provides detailed information about the morphology, size, and dispersion of catalyst nanoparticles, as well as the structure of the support material mdpi.comacs.orgresearchgate.net. For instance, TEM has been used to reveal the optimal particle distribution and size of platinum nanoparticles on supported trimetallic catalysts for this compound dehydrogenation mdpi.com. Studies have shown that catalysts with superior Pt nanoparticle dispersion, with average particle sizes around 8 nm, exhibit enhanced catalytic performance mdpi.com.
EELS, often used in conjunction with STEM, provides elemental identification and chemical bonding information at the atomic scale acs.orgiphy.ac.cnresearchgate.net. This is particularly useful for studying the local coordination environment of active sites and the distribution of different elements within the catalyst structure iphy.ac.cn. EELS can help in understanding the interactions between metal species and the support material, as well as identifying the oxidation states of elements on the catalyst surface mdpi.comiphy.ac.cn. For example, EELS analysis has been used to characterize single-atom catalysts, revealing the presence and distribution of individual metal atoms on supports iphy.ac.cnanl.gov.
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are widely used techniques for characterizing the bulk and surface properties of this compound catalysts mdpi.commdpi.comicm.edu.plcapes.gov.bracs.orgacs.orgresearchgate.netacs.org. XRD provides information about the crystalline phases present in the catalyst, their structure, and crystallite sizes mdpi.commdpi.comicm.edu.plcapes.gov.bracs.orgacs.orgresearchgate.netacs.org. It can help identify the active phases and support materials, as well as detect the formation of new phases or changes in crystallinity during catalyst preparation or reaction mdpi.commdpi.comicm.edu.placs.org. For instance, XRD analysis has been used to show that cerium species can exist as CeAlO₃ in reduced catalysts, enhancing the thermal stability of the alumina (B75360) support mdpi.com. XRD has also been employed to investigate the phases present in mixed metal oxide catalysts for this compound ammoxidation, correlating specific phases with catalytic activity and selectivity acs.orgresearchgate.net.
XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the topmost layers of the catalyst surface mdpi.commdpi.comicm.edu.plcapes.gov.bracs.orgacs.orgresearchgate.netacs.org. It is invaluable for determining the oxidation states of the active metal species and understanding the interactions between different components on the catalyst surface mdpi.comcapes.gov.bracs.org. XPS analysis can reveal changes in the surface composition and chemical states before and after catalytic reactions mdpi.comacs.org. Studies using XPS have indicated that the addition of promoters like cerium can lead to the formation of more oxidized-state tin species on the catalyst surface and strengthen metal-support interactions mdpi.com. XPS has also been used to analyze the elemental distribution on the surface of mixed metal oxide catalysts, showing differences in surface composition compared to the bulk acs.org.
| Technique | Information Provided | Application to this compound Catalysts |
|---|---|---|
| HR-TEM | Nanoparticle morphology, size, dispersion, support structure | Assessing dispersion of active metals, studying particle distribution mdpi.com |
| EELS | Elemental identification, chemical bonding information at atomic scale | Understanding local coordination, oxidation states, metal-support interactions mdpi.comiphy.ac.cnanl.gov |
| XRD | Crystalline phases, structure, crystallite size | Identifying active phases, support structure, phase changes, thermal stability mdpi.commdpi.comicm.edu.plcapes.gov.bracs.orgacs.orgresearchgate.netacs.org |
| XPS | Surface elemental composition, chemical states, oxidation states | Analyzing surface composition, oxidation states of active metals, metal-support interactions mdpi.commdpi.comicm.edu.plcapes.gov.bracs.orgacs.orgresearchgate.netacs.org |
Theoretical and Computational Chemistry Approaches to Propane Research
Molecular Modeling and Simulation of Propane (B168953) Systems
Molecular modeling and simulation techniques offer a powerful means to investigate this compound systems at various scales, from individual molecular interactions to bulk fluid behavior and reactive processes.
Density Functional Theory (DFT) for Reaction Pathway Investigations
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and reactivity of molecules and materials. In this compound research, DFT calculations are employed to investigate reaction pathways, particularly in catalytic processes such as oxidative dehydrogenation (ODH) of this compound to propene.
Studies using periodic DFT have explored the ODH of this compound over catalysts like single-crystal V₂O₅(001). These calculations determine the energetics and pathways for the conversion of this compound to propene. Research indicates that the C-H bond of this compound can be activated by both terminal and bridging lattice oxygen atoms on the catalyst surface, with similar activation energies. At terminal oxygen sites, both radical and oxo-insertion pathways are likely for C-H bond activation, while only the oxo-insertion mechanism is feasible at bridging oxygen sites. acs.org The production of propene from the propoxide intermediate is found to be easier at bridging oxygen sites due to weaker binding compared to terminal oxygen sites. acs.org It has been concluded that single-crystal V₂O₅(001) may not be an ideal catalyst due to the high activity of terminal oxygen in releasing propene; an efficient catalyst would balance C-H bond activation ability with propene release. acs.org
DFT studies have also been used to investigate this compound dehydrogenation over other catalysts, such as two-dimensional Ru-phthalocyanine (2D Ru-Pc), identifying it as a potential single-atom catalyst for selective alkene production via direct C-H bond activations. acs.org The catalytic activity in C-H bond activation is attributed to the highly exposed d orbitals of the single ruthenium atom. acs.org
Furthermore, DFT has been applied to study the reaction mechanisms of transition metal oxide cations, such as CoO⁺ and FeO⁺, with this compound in the gas phase, analyzing both C-H and C-C activation pathways and the role of spin inversion. researchgate.net
Key findings from theoretical studies of this compound ODH over vanadia surfaces, including those using DFT, highlight that the initial C-H bond activation in this compound is typically the rate-determining step, with calculated activation energies consistent with experimental observations (around 20–30 kcal/mol). rsc.org Terminal oxygen sites (V⁵⁺=O) are often indicated as more active compared to bridging oxygen sites, and the coordination environment significantly influences the catalytic activity of terminal oxygen. rsc.org
Computational Fluid Dynamics (CFD) in Combustion and Reaction Engineering
Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow, heat transfer, and associated phenomena, including chemical reactions like combustion. CFD simulations are extensively used in reaction engineering to understand and optimize processes involving this compound combustion.
CFD modeling of this compound combustion is carried out to investigate temperature and pressure distribution, heat transmission, and the distribution of combustion products and byproducts in various systems, such as burners and thermal spray guns. osti.govsurrey.ac.uk These simulations help in characterizing the combustion behavior of gaseous fuels. swinburne.edu.au
For example, CFD simulations of a burner using this compound combustion have been performed to validate models for future work with syngas combustion. osti.gov These simulations consider chemical reactions, radiative heat transfer, and turbulence. swinburne.edu.auresearchgate.net Different combustion environments, including air-fired and oxy-fuel-fired conditions, have been investigated using CFD modeling to understand their effects on combustion characteristics and heat transfer performance. swinburne.edu.auresearchgate.net Studies have shown that using multi-step chemistry mechanisms in CFD simulations provides improved agreement with experimental results, particularly in the flame zone. swinburne.edu.auresearchgate.net
CFD models are developed to represent various thermophysical phenomena in this compound combustion, such as flame propagation, turbulent mixing, and flow acceleration. surrey.ac.uk Validation of CFD models is achieved by comparing numerical results with experimental data, such as temperature distribution profiles and species concentration profiles. swinburne.edu.au
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time evolution of a system of interacting atoms or molecules. For this compound, MD simulations are valuable for investigating intermolecular interactions and their influence on physical properties in different phases.
MD simulations are employed to study the interactions between this compound molecules, examining how temperature affects their proximity and movement. researchgate.net At low temperatures, molecules tend to get closer due to intermolecular forces, while at higher temperatures, increased kinetic energy overcomes these forces, causing molecules to move farther apart. researchgate.net
MD simulations, often combined with ab initio calculations, are used to investigate the modeling of this compound using site-site potential models. aip.org These simulations compare structural and thermodynamic properties of saturated liquid this compound with experimental data, showing good agreement when potential models accurately represent the interaction sites. aip.org However, differences in favored molecular orientations between empirical models and ab initio results can occur due to simplifications in the model geometry. aip.org
MD simulations are also applied to study transport properties of this compound, such as diffusion coefficients and thermal conductivity, particularly in mixtures and under supercritical conditions. vinca.rstandfonline.commdpi.com These simulations analyze properties like surface tension and interaction energy to understand phase transition characteristics. vinca.rs Studies on the evaporation of this compound and its mixtures using MD simulations have shown that the addition of other components, like ethane (B1197151), can increase the evaporation rate of this compound. vinca.rs
Potential models, such as the TraPPE-UA model, are utilized in MD simulations of this compound. tandfonline.com These models represent this compound as a simplified molecule with specific bond lengths and angles, and their parameters are chosen to fit experimental data like the second virial coefficient and bubble densities. tandfonline.comresearchgate.net While these models can show good agreement with experimental values for properties like pressure and internal energy at certain conditions, deviations can occur, particularly at higher densities, where intensifying intermolecular interactions may be underestimated by the potential model. tandfonline.com
Development and Validation of Equations of State for this compound
Equations of State (EOS) are mathematical models that relate the thermodynamic properties of a substance, such as pressure, volume, and temperature. The development and validation of accurate EOS for this compound are crucial for engineering applications and scientific research, allowing for the calculation of a wide range of thermodynamic properties.
Helmholtz Free Energy Function Formulations
Many modern, high-accuracy equations of state for fluids, including this compound, are formulated in terms of the Helmholtz free energy as a function of temperature and density. nist.govruhr-uni-bochum.deacs.org This form is advantageous because all other thermodynamic properties can be derived from derivatives of the Helmholtz energy function. nist.gov
Reference equations of state for this compound, formulated in terms of the non-dimensional Helmholtz free energy, have been developed based on comprehensive sets of reliable experimental data, including pressure-volume-temperature (PVT) data, heat capacities, speed of sound, and saturation properties. nist.govacs.orgresearchgate.net These formulations often include numerous terms in the residual part of the Helmholtz energy function to accurately represent the fluid behavior over wide ranges of temperature and pressure. researchgate.net
For example, a thermodynamic property model for fluid-phase this compound expressed as a Helmholtz free energy function includes terms for both the ideal-gas and residual parts. The development of such models involves considering accurate experimental data and theoretical approaches from intermolecular potentials to ensure accuracy and reliability over wide ranges of pressures and temperatures.
These Helmholtz energy-based equations of state are typically valid over a broad range, from the triple point temperature up to high temperatures and pressures. nist.govacs.orgresearchgate.netfchart.com The accuracy of properties calculated with these equations is established by comparisons to available experimental data, with reported uncertainties for properties like density, heat capacity, speed of sound, and vapor pressure within specified ranges depending on the property and the region of the fluid phase. nist.govacs.org
Despite their accuracy, some multiparameter EOS based on Helmholtz energy can exhibit unphysical behavior, such as artificial Maxwell loops in the two-phase region, which can lead to incorrect predictions of stable configurations. acs.org Ongoing research aims to address these challenges and improve the predictive capabilities of EOS, particularly for complex systems and mixtures. acs.org
Statistical Thermodynamics Approaches
Statistical thermodynamics provides a theoretical framework for relating the microscopic properties of molecules to the macroscopic thermodynamic properties of a system. Approaches based on statistical thermodynamics are used in the development of equations of state for this compound, offering a physically sound basis for the models.
The virial equation of state, which can be derived from statistical mechanics using methods like cluster expansion, is an example of an EOS based on rigorous theory. ajol.info This approach relates the pressure of a gas to a power series in density, where the coefficients (virial coefficients) are related to the interactions between molecules. ajol.info While the virial EOS can predict thermodynamic properties with high accuracy at lower densities, extending its accuracy to higher densities may require incorporating higher-order virial coefficients. ajol.info
Statistical mechanical concepts are also the foundation for newer generations of equations of state, such as those developed using thermodynamic perturbation theory (TPT). ifpenergiesnouvelles.fr These equations, like the SAFT (Statistical Associating Fluid Theory) equations, describe fluid behavior as a sum of a reference behavior (e.g., hard spheres) and a perturbation accounting for intermolecular attractions and other interactions. ifpenergiesnouvelles.fr These statistical thermodynamics-based EOS aim to provide improved predictive power, particularly for complex fluids and mixtures relevant to various industries. ifpenergiesnouvelles.fr
The development of intermolecular potential energy surfaces (PES) from ab initio calculations, rooted in quantum mechanics and statistical mechanics, is also crucial for calculating thermophysical properties using statistical thermodynamics. hsu-hh.de For dilute gases, properties are governed by binary interactions described by pair potentials. hsu-hh.de By using statistical thermodynamics, properties like the second virial coefficient can be calculated from these potentials. hsu-hh.de
Differences in theoretical values for properties like ideal gas heat capacity calculated using statistical mechanics can arise from the use of different fundamental frequencies and models for coupling between vibrational modes of the molecule. scispace.comnist.gov
Critical Region Behavior Modeling
Modeling the behavior of this compound in the critical and supercritical regions is essential for various applications, including its use as a refrigerant, solvent, and in energy processes. The critical point of this compound is approximately 369.82 K and 4.26 MPa nist.govengineeringtoolbox.comthermopedia.comaip.org. Near this point, thermodynamic properties exhibit significant fluctuations and divergences nist.govresearchgate.netescholarship.org.
Theoretical and computational approaches, such as scaling theory and equations of state (EOS), are employed to describe the complex thermodynamic behavior in the critical region nist.govresearchgate.netescholarship.orgscispace.comnist.gov. Mean-field theories, while useful away from the critical point, are insufficient to accurately capture the singular behavior near the critical point due to their neglect of large density fluctuations escholarship.org. More advanced theories, like those incorporating renormalization-group theory and crossover phenomena, are used to correct mean-field approaches and provide a more accurate description of critical behavior nist.govescholarship.org.
Molecular simulation methods, such as molecular dynamics (MD) and Gibbs ensemble Monte Carlo (GEMC) simulations, are also valuable tools for studying the phase behavior and critical properties of this compound molecular models ucm.esaip.orgusask.ca. These simulations can determine vapor-liquid equilibria and estimate critical points, even for compounds that may decompose below their critical temperature, where experimental measurements are difficult aip.org. Studies using these methods have investigated the impact of molecular flexibility on the critical properties and coexistence curves of this compound models aip.org. Perturbation theories can also be used to study vapor-liquid equilibria and estimate critical properties, although they may overestimate critical temperatures compared to simulation results ucm.es.
Experimental data on properties like isochoric heat capacity and thermal conductivity near the critical point are crucial for validating and refining theoretical models and equations of state nist.govresearchgate.netacs.org. Analysis of experimental data for this compound and other fluids near the critical point has shown that the divergence of two-phase heat capacity can be attributed to the divergence of both the second temperature derivatives of pressure and chemical potential on the phase boundary researchgate.net. Phenomenological equations, based on extensive experimental data, are developed to describe the thermal conductivity of this compound in the supercritical region acs.org.
| Property | Value | Unit | Source |
|---|---|---|---|
| Critical Temperature (Tc) | 369.82 - 369.94 | K | nist.govengineeringtoolbox.comthermopedia.comaip.orgnist.gov |
| Critical Pressure (Pc) | 4.254 - 4.301 | MPa | engineeringtoolbox.comthermopedia.comaip.orgnist.gov |
| Critical Density (ρc) | 220 - 226 | kg/m³ | engineeringtoolbox.comthermopedia.comaip.org |
| Critical Volume (vc) | 0.00443 - 0.0045 | m³/kg | engineeringtoolbox.comaip.org |
Advanced Computational Methods in Catalyst Design and Optimization
High-Throughput Quantum Computations (HTQC)
High-throughput quantum computations, often based on Density Functional Theory (DFT), are used to screen a large number of potential catalytic materials and identify promising candidates researchgate.netacs.orgacs.orgresearchgate.net. HTQC enables the evaluation of catalytic activity by calculating properties like adsorption energies and reaction barriers for elementary steps on different catalyst surfaces acs.orgd-nb.infoacs.org. This allows for the systematic exploration of vast compositional and structural spaces of catalysts that would be infeasible with experiments alone researchgate.netresearchgate.netrsc.org. For instance, HTQC combined with machine learning has been used to evaluate the PDH catalytic activity of hundreds of dual-atom catalysts supported on γ-Al₂O₃ rsc.org.
Kinetic Modeling of Complex Reaction Networks
This compound is involved in various complex reaction networks, including combustion, thermal cracking, and catalytic dehydrogenation and oxidation. Kinetic modeling is crucial for understanding the intricate reaction pathways, predicting product distributions, and optimizing reactor performance tandfonline.comifpenergiesnouvelles.frijfmr.com.
Kinetic models can range from simplified lumped models to detailed microkinetic models that describe elementary reaction steps d-nb.infoifpenergiesnouvelles.frresearchgate.net. Microkinetic models provide fundamental insights by incorporating knowledge of elementary reactions occurring on catalyst surfaces, often derived from first-principles calculations like DFT d-nb.inforesearchgate.net. These models can predict macroscopic reaction properties such as reaction rates and selectivities for a given catalyst d-nb.info.
For complex systems like this compound combustion, detailed chemical kinetic mechanisms involving numerous species and reactions are developed to accurately describe the process nasa.govtandfonline.com. However, these detailed mechanisms can be computationally expensive for multidimensional simulations like Computational Fluid Dynamics (CFD) researchgate.netacs.org. Therefore, reduced or skeletal mechanisms are developed to maintain predictive accuracy while significantly reducing computational cost nasa.govresearchgate.netacs.org. CFD modeling is used to simulate this compound combustion and catalytic oxidation in reactors, coupling reaction kinetics with mass and heat transport phenomena researchgate.netacs.orgcomsol.itswinburne.edu.auresearchgate.net.
Kinetic modeling is also applied to study this compound dehydrogenation and oxidation reactions over various catalysts tandfonline.commdpi.comresearchgate.net. These models help to unravel reaction mechanisms, identify rate-determining steps, and understand the influence of operating conditions and catalyst properties on activity and selectivity tandfonline.commdpi.comresearchgate.net. Molecular-level kinetic models, sometimes coupled with reactor models, are developed to simulate processes like this compound steam cracking, allowing for the prediction of product yields and the impact of transfer processes nih.gov.
Computational fluid dynamics (CFD) models are used to simulate catalytic reactions involving this compound in different reactor configurations, such as microreactors for catalytic oxidation or fluidized beds for dehydrogenation comsol.itresearchgate.net. These models can predict temperature and species concentration profiles within the reactor and investigate the effects of parameters like flow rate and temperature on conversion and selectivity comsol.itresearchgate.net. CFD coupled with catalyst deactivation models can also be used to study the impact of coke formation on catalyst performance in processes like this compound dehydrogenation researchgate.net.
| Reaction Type | Modeling Approaches | Key Information Provided | References |
|---|---|---|---|
| Combustion | Detailed/Reduced Kinetic Mechanisms, CFD | Reaction pathways, Ignition delay times, Species concentrations, Temperature profiles | nasa.govtandfonline.comresearchgate.netacs.orgswinburne.edu.aupeerj.com |
| Catalytic Dehydrogenation (PDH) | Microkinetic Modeling, DFT, Machine Learning, Process Simulation, CFD | Reaction mechanisms, Active sites, Rate-determining steps, Catalyst performance, Product selectivity, Deactivation | researchgate.nettju.edu.cnacs.orgresearchgate.netd-nb.infoacs.orgrsc.orgtandfonline.comresearchgate.netresearchgate.net |
| Catalytic Oxidation (ODHP, CPO) | Kinetic Models, DFT, CFD | Reaction networks, Apparent kinetic orders, Catalyst activity, Product formation rates | comsol.itmdpi.comfigshare.com |
| Thermal Cracking | Detailed Kinetic Models, Molecular-level Kinetic Models, Process Simulation | Reaction mechanisms, Product distributions, Influence of temperature, pressure, residence time | ijfmr.comnih.gov |
Environmental Chemistry and Atmospheric Dynamics of Propane
Propane's Role in Atmospheric Chemistry and Air Quality
This compound (B168953) participates in photochemical reactions in the atmosphere, contributing to the formation of secondary air pollutants. copernicus.org Its atmospheric oxidation is primarily initiated by reactions with hydroxyl (OH) radicals, particularly in the troposphere. copernicus.org
Formation of Secondary Organic Aerosols and Tropospheric Ozone
This compound, as a volatile organic compound (VOC), is a precursor to the formation of tropospheric ozone (O₃) and secondary organic aerosols (SOA). copernicus.orgresearchgate.net Tropospheric ozone is a key component of photochemical smog and is formed through complex reactions involving VOCs and nitrogen oxides (NOx) in the presence of sunlight. defra.gov.ukctdbase.org The oxidation of this compound in the atmosphere yields less volatile products that can condense onto existing particles or nucleate to form new particles, contributing to the mass of SOA. ubc.carsc.orguci.edu SOA constitutes a significant fraction of atmospheric aerosol mass and can impact visibility, human health, and climate. rsc.orguci.edu
The formation of SOA from VOCs like this compound involves oxidation by atmospheric oxidants such as OH radicals, ozone, nitrate (B79036) radicals (NO₃), or chlorine atoms. rsc.org These reactions produce less volatile compounds that subsequently partition into the aerosol phase. rsc.org The presence of NOx can influence the formation of these aerosols. uci.edu
Global Atmospheric Abundance Trends and Source Attribution
Atmospheric concentrations of this compound, along with ethane (B1197151), have shown notable trends. Following a multidecadal decline in atmospheric mole fractions of ethane and this compound, a reversal was observed with increasing abundances in the Northern Hemisphere from 2009 to 2015. copernicus.org This increase was largely attributed to the significant growth in oil and natural gas (O&NG) production in North America, particularly from shale gas extraction operations. copernicus.orgresearchgate.net
Studies comparing atmospheric measurements with model simulations have indicated that previous estimates of ethane and this compound emissions might have been underestimated. nilu.comiiasa.ac.at Accounting for natural geologic emissions and assuming higher anthropogenic fossil fuel emissions can help reproduce observed this compound levels. iiasa.ac.at While O&NG activities are identified as a primary driver of recent changes in atmospheric this compound levels, biomass burning also contributes to atmospheric NMHCs. copernicus.org However, studies suggest that atmospheric ethane and this compound levels are predominantly influenced by anthropogenic activities rather than biomass burning emissions. copernicus.org
Recent data has also indicated a temporary pause in the growth of atmospheric ethane and this compound in the Northern Hemisphere between 2015 and 2018, followed by an upturn after 2019. copernicus.org This suggests that the pause may have been transient. copernicus.org The highest rates of increase for ethane and this compound have been observed in the eastern United States and the North Atlantic region, further supporting the link to emissions from shale O&NG extraction operations. copernicus.org
Life Cycle Assessment and Carbon Footprint of this compound Production and Consumption
A life cycle assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. impactful.ninjadfc.gov Applying LCA to this compound helps to understand its total carbon footprint, considering emissions from production, transportation, and consumption. impactful.ninja
This compound generally has a lower carbon footprint compared to gasoline and petroleum diesel when used as a fuel. impactful.ninja Combustion of one gallon of this compound emits approximately 12.61 pounds (5,719 grams) of CO₂. impactful.ninja Using this compound as a vehicle fuel can result in a reduction of greenhouse gas (GHG) emissions by nearly 13% and a reduction in petroleum use by 99% when derived as a byproduct of natural gas production, according to the GREET model. energy.gov
Carbon Capture and Utilization (CCU) for Sustainable this compound Production
Carbon Capture and Utilization (CCU) technologies offer a pathway to produce more sustainable fuels and materials by converting captured CO₂ into valuable products. co2value.eursc.org This includes the potential for producing this compound via CCU. rsc.org Research is exploring the viability of CCU production methods for this compound by assessing their environmental and economic performance against conventional production pathways that rely on natural gas and crude oil. co2value.eursc.org
One promising approach involves using electrolyzer devices that can convert carbon dioxide into this compound. iit.edusciencedaily.comdiscovering-engineering.com This method utilizes electricity, ideally from renewable sources, to drive the chemical transformation of CO₂ into this compound. discovering-engineering.com This positions this compound as a potential component in a circular carbon economy, where carbon is reused. discovering-engineering.com Studies have shown that this compound production via CCU, particularly with certain hydrogen production technologies and electricity mixes, can achieve significant CO₂ savings compared to conventional natural gas fractionation. co2value.eu For example, one study indicated a saving of 2.8 kg of CO₂ per kg of this compound using CCU with autothermal reforming and the U.S. electricity mix. co2value.eu
While CCU methods for this compound production show environmental superiority in terms of GHG emissions compared to conventional methods, the production costs can be higher due to the relatively low costs of Natural Gas Liquids. co2value.eursc.org The choice of hydrogen technology and the intensity of the electricity grid are key determinants of both the economic and environmental performance of CCU-based this compound production. co2value.eursc.org
Environmental Impact of Renewable this compound Pathways
Renewable this compound, which is chemically identical to conventional this compound, is produced from biomass-based feedstocks such as used cooking oil, animal fats, vegetable oils, and agricultural residues. convenienceandcarwash.comfuelwhatmatters.org These renewable pathways offer significantly lower carbon intensity (CI) values compared to conventional this compound. fuelwhatmatters.org The CI value measures the environmental impact of a fuel's consumption. fuelwhatmatters.org
Conventional this compound has a CI of 79, while renewable this compound's CI can be as low as 20.5, depending on the feedstock used. fuelwhatmatters.org This makes renewable this compound one of the cleanest alternative fuels available, with a CI value potentially five times lower than diesel. fuelwhatmatters.org Renewable this compound produced from feedstocks like camelina can achieve a low enough CI to earn carbon reduction credits. lpgasmagazine.com
The environmental benefits of renewable this compound include substantial emissions savings, with potential reductions of up to 85% or more under certain conditions. convenienceandcarwash.com It also offers advantages such as zero particulate matter and virtually zero NOx emissions in vehicle applications compared to equivalent gasoline or diesel vehicles. fuelwhatmatters.org Renewable this compound can be produced through various pathways, including as a byproduct of renewable diesel and sustainable aviation fuel production, or through the conversion of biogas or oils from crops like camelina. convenienceandcarwash.comlpgasmagazine.comThis compound.com
Here is a table summarizing the Carbon Intensity (CI) values for different this compound types:
| This compound Type | Carbon Intensity (CI) Value | Source Feedstock |
| Conventional this compound | 79 | Fossil fuels (natural gas processing, crude oil refining) |
| Renewable this compound | As low as 20.5 | Biomass-based feedstocks (used cooking oil, animal fats, vegetable oils, agricultural residues, camelina, biogas) |
Note: CI values for renewable this compound vary depending on the specific feedstock and production pathway. fuelwhatmatters.org
Advanced Industrial and Chemical Engineering Applications of Propane
Propylene (B89431) Production as a Key Petrochemical Intermediate
Propylene (C₃H₆) is a cornerstone building block in the petrochemical industry, holding the position of the second most produced olefin globally after ethylene (B1197577). meryt-chemical.com Global demand for propylene exceeds 120 million metric tons annually, primarily serving as a critical feedstock for the production of polypropylene, a widely used polymer. meryt-chemical.com Traditionally, propylene was obtained as a co-product from naphtha steam crackers and fluid catalytic cracking (FCC) units. meryt-chemical.comlpgasmagazine.com However, increasing demand and shifts in feedstock availability have driven the adoption of on-purpose propylene production technologies, with propane (B168953) dehydrogenation (PDH) emerging as a leading process. meryt-chemical.comlpgasmagazine.comlpg-apps.org
The PDH process converts this compound into propylene and hydrogen through an endothermic dehydrogenation reaction: C₃H₈ → C₃H₆ + H₂ (ΔH = +124 kJ/mol) meryt-chemical.com
This equilibrium-limited reaction is typically conducted at high temperatures, ranging from 600°C to 680°C, and low pressures to favor the forward reaction and maximize propylene yield. meryt-chemical.com Continuous removal of hydrogen from the reaction environment, often through purge streams or selective membranes, helps to shift the equilibrium. meryt-chemical.com
Catalyst technology is fundamental to the efficiency of PDH units. meryt-chemical.com Ideal PDH catalysts must exhibit high activity, selectivity, and stability. meryt-chemical.com Platinum-based catalysts, often supported on alumina (B75360) (Al₂O₃) and promoted with elements like tin (Sn) or gallium (Ga), are widely used in commercial PDH processes such as UOP Oleflex and Dow FCDh. mpg.dechimia.chrsc.orgresearchgate.netintratec.us These catalysts offer remarkable this compound conversion and propylene yields but can suffer from deactivation due to coke deposition and active species sintering. mpg.dersc.orgresearchgate.net Research continues to focus on developing more stable and selective catalysts, including exploring non-noble metals and optimizing catalyst design and synthesis strategies. rsc.orgresearchgate.net
The increasing availability of this compound, particularly from shale gas development, has further fueled the growth of PDH as a significant source of on-purpose propylene production globally. lpgasmagazine.comlpg-apps.org
Energy Conversion and System Integration of this compound
This compound serves as a valuable energy source in various applications, prized for its clean combustion and ease of storage and transportation compared to other fuels. Its role in energy conversion systems is diverse, ranging from residential and commercial heating to industrial power generation and specialized applications. southernstates.comwrightservicegroup.com this compound-powered systems often offer higher dependability compared to electrical solutions, as stored this compound is not subject to power outages. southernstates.com
Optimized Conversion to Electricity in Specialized Applications
In specialized applications, this compound is utilized for efficient electricity generation, particularly where grid electricity is unavailable or unreliable. This compound generators are commonly used for backup power in homes and businesses, and their lower electric demands compared to some electric heating systems can allow for smaller, more affordable generator sizing. This compound.com This provides resilience and independence from the electric grid during outages. This compound.com
While not explicitly detailed in the provided search results regarding specific advanced conversion technologies like fuel cells, the use of this compound in optimized power systems for specific needs, such as those requiring reliable off-grid or backup power, highlights its role in integrated energy solutions.
This compound as a Feedstock for Higher-Value Chemical Synthesis
Beyond its primary role in propylene production, this compound is increasingly recognized as a valuable feedstock for the synthesis of other higher-value chemicals. The ability to convert this compound into various organic compounds expands its significance in the chemical industry. lpg-apps.org
Acetone (B3395972) Synthesis via this compound Wet Reforming
Acetone, an important solvent and chemical building block, is traditionally produced through the energy-intensive cumene (B47948) process. researcher.liferepec.orgresearchgate.netresearchgate.net A more sustainable route for acetone synthesis involves this compound wet reforming. researcher.liferepec.orgresearchgate.netresearchgate.net This process utilizes catalysts to convert this compound into acetone at moderate temperatures. researcher.liferepec.orgresearchgate.net
Recent research has explored the use of platinum-tin nanoparticles supported on γ-aluminium oxide (PtSn/γ-Al₂O₃) as a catalyst for acetone synthesis via this compound wet reforming at 350°C. researcher.liferepec.orgresearchgate.net This catalytic process has demonstrated promising results, achieving notable acetone productivity and selectivity. researcher.liferepec.orgresearchgate.net
Detailed studies suggest that acetone formation in this process occurs through a tandem catalytic pathway involving propene and isopropanol (B130326) as intermediates. researcher.liferepec.orgresearchgate.netresearchgate.net This strategy has also shown applicability for the synthesis of other ketones from different alkanes. researcher.liferepec.org
Research findings on acetone synthesis via this compound wet reforming over PtSn/γ-Al₂O₃ catalyst at 350°C:
| Metric | Value | Notes |
| Acetone Productivity | 858.4 µmol/g | researcher.liferepec.orgresearchgate.net |
| Acetone Selectivity (among carbon-based products) | 57.8% | researcher.liferepec.orgresearchgate.net |
| Acetone Selectivity (among liquid products) | 99.3% | researcher.liferepec.orgresearchgate.net |
| Reaction Temperature | 350 °C | researcher.liferepec.orgresearchgate.net |
| Catalyst | PtSn/γ-Al₂O₃ | researcher.liferepec.orgresearchgate.net |
Process Intensification and Optimization in this compound-Related Industries
Process intensification and optimization are critical for enhancing efficiency, reducing costs, and improving the sustainability of this compound-related industries, particularly in large-scale chemical production like PDH. Efforts focus on improving reactor design, catalyst performance, and separation processes.
In PDH, optimizing catalyst activity, selectivity, and stability is a continuous area of research to counter issues like coking and sintering that lead to deactivation. rsc.orgresearchgate.net Strategies include modifying catalyst supports and introducing additives. rsc.orgresearchgate.net Simulation techniques and comparative studies are employed to understand reaction mechanisms and the influence of parameters like temperature, pressure, and residence time on product yields in processes like thermal cracking of this compound. ijfmr.com
Integration of different processes, such as combining steam cracking with catalytic dehydrogenation and optimizing recovery and separation sections, can lead to more efficient production of ethylene and propylene with reduced feedstock consumption. google.com Keeping this compound out of cracking units where it could form lower-value byproducts is also a focus of integrated process design. google.com
Technological advancements also extend to the broader this compound industry, with comprehensive software solutions and advanced monitoring systems improving operational efficiency in areas like inventory management, delivery scheduling, and service operations. lpgasmagazine.com
Innovation in this compound Storage and Transport from an Engineering Perspective
Innovation in this compound storage and transport focuses on improving safety, efficiency, and capacity through advancements in engineering design, materials, and technology.
Modern this compound storage solutions range from smaller tanks to large-scale bulk storage tanks, with engineering considerations for efficient storage and distribution. cactustanks.com Innovations include the integration of Internet of Things (IoT) technology into smart storage tanks for real-time monitoring of fuel levels, pressure, and temperature. cactustanks.comborealisfuels.comhubcitythis compound.com This allows for optimized refueling schedules, proactive identification of maintenance issues, and improved operational efficiency by reducing manual checks. cactustanks.comborealisfuels.comhubcitythis compound.com
Advancements in materials are leading to the development of more durable and lighter storage tanks, with research into lightweight composites to potentially replace heavier steel tanks. cactustanks.com These advanced materials are also designed for improved corrosion resistance, contributing to longer tank lifespans and reduced maintenance costs. cactustanks.com Modular this compound storage systems are also emerging, offering flexibility for businesses with evolving energy demands. cactustanks.com
In transportation, engineering innovations are focused on designing and manufacturing efficient and safe LPG transport trailers and related equipment. propaneinsider.comgasequipment.com This includes developing designs with low centers of gravity to enhance stability and reduce rollover risks, as well as aerodynamic designs for improved fuel efficiency. propaneinsider.com Customization of bobtail and storage tanks is also a key aspect of meeting diverse transport and storage needs. propaneinsider.com Mobile fueling systems represent a forward-thinking solution to the limitations of permanent infrastructure, offering flexibility and efficiency for fueling this compound-powered vehicles. gasequipment.comgasequipment.com
Q & A
Q. What experimental methodologies are standard for measuring propane’s thermophysical properties (e.g., viscosity, phase behavior)?
To measure dynamic viscosity, use equations derived from Helmholtz-energy-based models, which combine dilute-gas and residual contributions. For instance, Rösler et al. (2023) developed a viscosity equation valid for this compound at 90–525 K and ≤145 MPa, calibrated using experimental data with <5% deviation . Phase behavior studies often employ high-throughput (HT) workflows, integrating automated synthesis (e.g., combinatorial reactors) and characterization tools like FTIR imaging .
Q. How should researchers design experiments to evaluate this compound’s combustion efficiency in propulsion systems?
Adopt platelet injectors and electrical spark ignition for stable combustion in gas oxygen/propane engines. Film cooling injectors reduce thermal stress, as demonstrated in small-thrust engine trials achieving stable ignition and 2352–2357 kPa performance . Measure parameters like chamber pressure, exhaust temperature, and thrust-to-weight ratios iteratively.
Q. What are reliable protocols for synthesizing this compound-based refrigerant mixtures (e.g., R290/R600a)?
Use REFPROP software to simulate thermodynamic cycles and compare COP, pressure ratios, and evaporation temperatures. Experimental validation requires controlled domestic refrigeration systems (e.g., 297L units) with POE oil, capillary tube adjustments, and mass charge optimization (e.g., 60g R290/R600a reduced energy consumption by 9.4% vs. R134a) .
Advanced Research Questions
Q. How can catalytic this compound dehydrogenation (PDH) experiments minimize coke formation while maximizing propylene selectivity?
Optimize Ga₂O₃/γ-Al₂O₃ catalysts via atomic layer deposition (ALD), which enhances metal-support interactions. ALD-modified catalysts showed 2.3× higher this compound conversion and 88% propylene selectivity in CO₂-assisted PDH, reducing coke by 40% . Use operando spectroscopy to monitor active sites and deactivation mechanisms.
Q. What statistical methods resolve contradictions in this compound refrigeration cycle data (e.g., COP vs. pressure ratios)?
Apply ANOVA to isolate variables (e.g., evaporator temperature, mixture ratios). For R290/R600a (70/30), COP increased by 15–33% despite higher pressure ratios (7% vs. R134a), requiring multivariable regression to balance efficiency trade-offs . Cross-validate with density functional theory (DFT) simulations.
Q. How can kinetic parameters for this compound hydrogenation under supercritical conditions be accurately determined?
Fit reactor outlet concentration data to Langmuir-Hinshelwood models. For sunflower oil hydrogenation in supercritical this compound, Pd-catalyzed reactions showed near-zero k₁₁/k₁₂ (low conversion), while k₂₁/k₂₂ dominated at higher conversions (R² >0.95) . Use gradient-based optimization algorithms to refine constants.
Q. What strategies improve HT workflows for this compound oxidative dehydrogenation (ODH) catalyst discovery?
Implement combinatorial libraries with automated synthesis (e.g., 1000+ catalysts screened by Dow Chemical) and HT testing. Focus on dopants (e.g., V, Mo) and support materials (SiO₂ vs. Al₂O₃) to enhance C₃H₈ conversion and reduce byproducts like COₓ .
Methodological Guidelines for Data Collection & Analysis
Q. How to ensure reproducibility in this compound mixture studies?
- Control Variables: Standardize purity levels (≥99.5%), equipment calibration (e.g., pressure transducers ±0.1% FS).
- Data Reporting: Include uncertainty ranges (e.g., ±1.2°C for temperature measurements in refrigeration trials) .
- Open Data: Share REFPROP input files and raw datasets via repositories like Zenodo.
Q. What tools validate this compound’s role in heterogeneous catalysis mechanisms?
- In Situ Spectroscopy: DRIFTS or XAS to track surface intermediates (e.g., Ga–H bonds in PDH).
- Microkinetic Modeling: Use CHEMKIN to simulate reaction pathways and compare with experimental turnover frequencies .
Contradictions & Mitigation Strategies
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
